molecular formula C4H10O B3044117 2-Methylpropyl-2-D1 alcohol CAS No. 20440-13-5

2-Methylpropyl-2-D1 alcohol

Cat. No.: B3044117
CAS No.: 20440-13-5
M. Wt: 75.13 g/mol
InChI Key: ZXEKIIBDNHEJCQ-QYKNYGDISA-N
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Description

2-Methylpropyl-2-D1 alcohol is a useful research compound. Its molecular formula is C4H10O and its molecular weight is 75.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpropyl-2-D1 alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpropyl-2-D1 alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-deuterio-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEKIIBDNHEJCQ-QYKNYGDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of Isotopic Labeling in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylpropyl-2-D1 Alcohol for Pharmaceutical Research

Executive Summary

This guide provides a comprehensive technical overview of 2-Methylpropyl-2-D1 alcohol ((CH₃)₂CDCH₂OH), a deuterated isotopologue of isobutanol. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale essential for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural verification, and critical applications of this stable isotope-labeled compound in modern pharmaceutical research. The strategic incorporation of a deuterium atom at the C-2 position offers a powerful tool for elucidating metabolic pathways, improving bioanalytical accuracy, and investigating kinetic isotope effects to guide the design of safer and more effective medicines.

In the landscape of pharmaceutical sciences, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone technique for these investigations.[1] While radioactive isotopes have historically been used, stable isotopes, such as deuterium (²H), offer the significant advantage of being non-radioactive, thereby simplifying handling and disposal.

The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference is the foundation of the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction, particularly one involving C-H bond cleavage by metabolic enzymes, can be significantly slowed.[] By strategically placing deuterium at a known site of metabolism (a "soft spot"), medicinal chemists can design molecules with improved pharmacokinetic properties, such as increased half-life, enhanced bioavailability, or a redirected metabolic pathway that avoids the formation of toxic metabolites.[3][4] 2-Methylpropyl-2-D1 alcohol serves as a fundamental building block and analytical tool in the exploration of these principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methylpropyl-2-D1 alcohol is essential for its effective use in experimental design. The primary difference from its non-deuterated counterpart is its molecular weight. Other physical properties are largely comparable.

PropertyValueSource
IUPAC Name 2-deuterio-2-methylpropan-1-olPubChem
Synonyms Isobutyl-2-d1 Alcohol, Isobutanol-d1C/D/N Isotopes[5]
CAS Number 20440-13-5C/D/N Isotopes[5]
Molecular Formula (CH₃)₂CDCH₂OHC/D/N Isotopes[5]
Molecular Weight 75.13 g/mol PubChem
Density ~0.8 g/cm³Guidechem[6]
Boiling Point ~105 °C at 760 mmHgGuidechem[6]
Flash Point ~28 °CGuidechem[6]
Isotopic Enrichment Typically ≥98 atom % DC/D/N Isotopes[5]
Appearance Colorless liquid

Synthesis and Purification

The synthesis of 2-Methylpropyl-2-D1 alcohol is most reliably achieved through the reduction of a suitable carbonyl precursor, specifically isobutyraldehyde (2-methylpropanal), using a deuterated reducing agent. This approach provides excellent regioselectivity, ensuring the deuterium is incorporated specifically at the C-2 position.

Synthetic Strategy: The Logic of Reductive Deuteration

The choice of isobutyraldehyde as the starting material is strategic; it possesses the required carbon skeleton and a carbonyl group at the C-1 position. The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic chemistry. By employing a deuterium-donating reducing agent, the deuterium atom is precisely delivered to the carbon that will become the C-2 position in the final alcohol product. Sodium borodeuteride (NaBD₄) is the reagent of choice for this transformation due to its excellent functional group tolerance, milder reactivity compared to agents like lithium aluminum deuteride, and ease of handling.

Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high isotopic incorporation and chemical purity.

  • Reaction Setup: A 250 mL three-necked, round-bottom flask is oven-dried and assembled while hot under a stream of dry nitrogen gas. The flask is equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer.

  • Reagent Preparation: In the flask, dissolve isobutyraldehyde (7.21 g, 0.10 mol) in 100 mL of anhydrous methanol. Cool the solution to 0-5 °C using an ice-water bath.

  • Reductant Preparation: In a separate beaker, carefully dissolve sodium borodeuteride (NaBD₄) (1.0 g, ~0.024 mol) in 20 mL of cold, anhydrous methanol. Rationale: Preparing the solution separately and adding it slowly allows for controlled reaction temperature, preventing potential side reactions.

  • Reductive Deuteration: Add the NaBD₄ solution to the dropping funnel and add it dropwise to the stirred isobutyraldehyde solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of 2 M hydrochloric acid (HCl) dropwise at 0-5 °C to neutralize the excess reducing agent and the resulting alkoxide.

Purification Protocol
  • Solvent Removal: Remove the bulk of the methanol solvent using a rotary evaporator.

  • Aqueous Workup: Transfer the remaining aqueous residue to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Extraction: Extract the aqueous layer two more times with 25 mL portions of diethyl ether. Combine all organic extracts. Rationale: Multiple extractions ensure maximum recovery of the alcohol product from the aqueous phase.

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to remove any residual acid, followed by 50 mL of brine to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of fresh diethyl ether.

  • Final Purification: Remove the diethyl ether via rotary evaporation. The resulting crude alcohol can be purified by fractional distillation to yield pure 2-Methylpropyl-2-D1 alcohol.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification A 1. Dissolve Isobutyraldehyde in Anhydrous Methanol B 2. Cool to 0-5 °C A->B C 3. Add NaBD4 Solution Dropwise B->C D 4. Stir at Room Temp for 2 hours C->D E 5. Quench with 2M HCl D->E F 6. Remove Methanol (Rotovap) E->F Proceed to Purification G 7. Diethyl Ether Extraction (3x) F->G H 8. Wash with NaHCO3 and Brine G->H I 9. Dry over MgSO4 H->I J 10. Fractional Distillation I->J K Pure (CH3)2CDCH2OH J->K Final Product

Caption: Workflow for the synthesis and purification of 2-Methylpropyl-2-D1 alcohol.

Structural Elucidation and Quality Control

Confirming the identity, isotopic enrichment, and chemical purity of the synthesized material is a non-negotiable step. A multi-technique analytical approach is required for a complete and trustworthy characterization.[7]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise location of the deuterium label.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of the unlabeled isobutanol shows a characteristic nonet (a multiplet with 9 peaks) around 1.8 ppm corresponding to the single proton at the C-2 position. In the successfully deuterated product, this signal will be absent . The absence of this signal is the primary and most direct evidence of successful deuteration at the target position. Other signals for the methyl protons (a doublet) and the methylene protons (a doublet) will remain, though their splitting patterns may simplify slightly due to the absence of coupling to the C-2 proton.

  • ²H NMR (61 MHz, CHCl₃): A deuterium NMR spectrum can be acquired to directly observe the incorporated label. A single resonance corresponding to the deuterium at the C-2 position will be observed, confirming its presence.[8]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show the expected four signals. The signal for the C-2 carbon will exhibit a characteristic triplet splitting pattern due to coupling with the single deuterium atom (spin I=1), and its intensity will be significantly lower. This provides further confirmation of the label's location.

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry confirms the mass increase due to deuterium incorporation.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Expected Result: The molecular ion peak (M⁺) for unlabeled isobutanol is at m/z = 74. For 2-Methylpropyl-2-D1 alcohol, the molecular ion peak will be observed at m/z = 75 . The relative intensities of the m/z 74 and 75 peaks can be used to calculate the isotopic enrichment. The fragmentation pattern should be consistent with that of isobutanol, with key fragments shifted by one mass unit where the deuterium is retained.

Protocol 3: Gas Chromatography (GC) for Purity Assessment
  • Method: A standard GC with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5) is used.

  • Purpose: GC-FID is used to determine the chemical purity of the final product. The sample is analyzed to ensure the absence of starting material (isobutyraldehyde), solvent residues, and any side products. The purity is determined by the area percentage of the main product peak. A purity of >99% is typically desired.

Characterization Workflow

G cluster_analysis Analytical Workflow Start Synthesized Product NMR NMR Spectroscopy (1H, 2H, 13C) Start->NMR MS GC-MS Analysis Start->MS GC GC-FID Analysis Start->GC R1 R1 NMR->R1 Confirms Label Position R2 R2 MS->R2 Confirms Isotopic Enrichment R3 R3 GC->R3 Determines Chemical Purity

Caption: A multi-pronged workflow for the complete characterization of the final product.

Applications in Pharmaceutical Research

The utility of 2-Methylpropyl-2-D1 alcohol extends across several critical areas of drug discovery and development.

Application 1: Internal Standard for Bioanalytical Assays

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS co-elutes with the analyte but is distinguished by its higher mass. Because it behaves identically to the analyte during sample extraction, chromatography, and ionization, it perfectly compensates for any sample loss or matrix effects, leading to highly accurate and precise quantification. 2-Methylpropyl-2-D1 alcohol is an ideal internal standard for the quantification of isobutanol in biological matrices (e.g., plasma, urine) or for a drug that contains an isobutyl moiety and is expected to produce isobutanol as a metabolite.

Application 2: Mechanistic Studies in Drug Metabolism

This compound can be used as a tracer to elucidate the metabolic fate of drugs containing an isobutyl group.[9] For instance, if a new chemical entity (NCE) possesses an isobutyl ester, it might be hydrolyzed in vivo to release isobutanol. By administering the deuterated version of the NCE (labeled at the isobutyl group), researchers can track the appearance of 2-Methylpropyl-2-D1 alcohol in circulation. This confirms the metabolic pathway and allows for quantification of the extent of hydrolysis.

G Drug Drug with Isobutyl Ester (Deuterium Labeled) Metabolism In Vivo Hydrolysis (Esterase Enzymes) Drug->Metabolism Metabolite1 Active Drug Core Metabolism->Metabolite1 Metabolite2 2-Methylpropyl-2-D1 Alcohol (Detected by LC-MS/MS) Metabolism->Metabolite2

Caption: Tracing a deuterated isobutyl moiety through in vivo metabolism.

Application 3: Investigating the Kinetic Isotope Effect (KIE)

One of the most powerful applications is in probing metabolic stability. If a drug is metabolized via oxidation at the tertiary carbon of an isobutyl group, replacing the hydrogen at that position with deuterium can slow down this metabolic process. By comparing the rate of metabolism of the deuterated drug versus its non-deuterated parent in liver microsomes or hepatocytes, scientists can quantify the KIE.[] A significant KIE (kH/kD > 2) indicates that C-H bond cleavage is a rate-determining step in the metabolism. This insight is invaluable; it suggests that deuteration at this site could be a viable strategy to increase the drug's half-life and reduce metabolic clearance in humans.[3]

Storage and Stability

2-Methylpropyl-2-D1 alcohol is classified as a flammable liquid.[5] It should be stored at room temperature in a tightly sealed container in a well-ventilated area, away from sources of ignition. It is stable under recommended storage conditions; however, after extended periods (e.g., three years), it is advisable to re-analyze the material for chemical purity before use.[5]

Conclusion

2-Methylpropyl-2-D1 alcohol is more than just a deuterated solvent; it is a precision tool for the modern pharmaceutical scientist. Its value lies in its ability to provide unambiguous answers to complex questions in drug metabolism and pharmacokinetics. Through reliable synthesis and rigorous characterization, as detailed in this guide, researchers can confidently employ this compound to develop more accurate bioanalytical methods, clearly define metabolic pathways, and strategically design next-generation drug candidates with superior safety and efficacy profiles.

References

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 2-METHYLPROPANEDIOL-(1,3).
  • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • YouTube. (2017, January 7). Dehydration of 2-methylpropan-1-ol in a Pasteur pipette MVI 5481. Retrieved from [Link]

  • PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

  • MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α,α-dimethyl-. Retrieved from [Link]

  • ACS Publications. (2021, November 4). Deuterium NMR Studies of the Solid–Liquid Phase Transition of Octanol-d17 Confined in SBA-15. The Journal of Physical Chemistry C. Retrieved from [Link]

  • PMC. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 15O-labeled butanol via organoborane chemistry. Retrieved from [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

  • Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quantitative Analyses of Mixtures of 2-Deuterio-1-vinylcyclobutanes | Request PDF. Retrieved from [Link]

  • ResearchGate. (2024, March 8). (PDF) Recent Advances in Deuteration Reactions. Retrieved from [Link]

  • ACS Publications. (2023, July 31). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. Retrieved from [Link]

  • University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]

  • Quora. (2021, June 25). How will you prepare 2-methyl propanol from an alkene?. Retrieved from [Link]

  • Pearson+. (n.d.). Starting with (R)-1-deuterio-1-propanol, how could you prepare c.... Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]

Sources

Precision Deuteration: Synthesis of 2-Methylpropyl-2-d1 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Isotope Labeling & Metabolic Profiling

Executive Summary

The synthesis of 2-Methylpropyl-2-d1 alcohol (Isobutanol-2-d1, CAS: 20440-13-5) is a critical procedure for creating metabolic tracers and NMR standards.[1] Unlike random deuteration, placing a deuterium atom specifically at the tertiary carbon (C2 position) requires a stereoelectronic control strategy that prevents isotopic scrambling (H/D exchange).

This guide details the Hydroboration-Oxidation pathway as the "Gold Standard" for this synthesis. This route exploits the anti-Markovnikov regioselectivity of borane addition to isobutene, ensuring 100% site-specificity of the deuterium label at the methine position.[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

The Challenge of C2 Deuteration

The target molecule,


, possesses a deuterium atom at the tertiary carbon. Direct exchange methods on isobutanol are ineffective due to the low acidity of the C2 proton (

). Therefore, the synthesis must install the C-D bond during the formation of the carbon skeleton or functional group interconversion.[1]
Retrosynthetic Logic

We disconnect the C-O bond or the C-D bond.

  • Path A (Reduction): Reduction of 2-methylpropionic acid-2-d.[1] Risk:[2] Labile alpha-deuterium can back-exchange during the reaction workup.[1]

  • Path B (Hydroboration - Recommended): Addition of deuterated borane (

    
    ) to isobutene. Advantage:[2][3][4][5][6] The regiochemistry of hydroboration forces the Boron to the terminal carbon and the Deuterium to the internal (C2) carbon, locking the isotope in place before the alcohol is even formed.
    

Retrosynthesis cluster_logic Mechanistic Control Target Target: 2-Methylpropyl-2-d1 Alcohol (CH3)2CD-CH2OH Precursor1 Organoborane Intermediate (CH3)2CD-CH2-B< Target->Precursor1 Oxidation (H2O2/NaOH) Precursor2 Isobutene (2-Methylpropene) Precursor1->Precursor2 Hydroboration Reagent Deuterated Borane (BD3) Precursor1->Reagent

Figure 1: Retrosynthetic disconnection showing the installation of Deuterium via regioselective hydroboration.

Part 2: Primary Protocol – Hydroboration-Oxidation[1][7][8]

Reaction Mechanism

The reaction utilizes the Anti-Markovnikov addition of


 to isobutene.
  • Step 1 (Hydroboration): The electrophilic Boron atom attacks the less hindered terminal carbon (

    
    ), while the Deuteride (
    
    
    
    ) shifts to the more substituted internal carbon (C2).
    • Equation:

      
      [1]
      
  • Step 2 (Oxidation): Alkaline hydrogen peroxide replaces the C-B bond with a C-O bond with retention of configuration.

    • Equation:

      
      [1]
      
Materials & Reagents
ReagentPurity/SpecsRole
Isobutene (Gas) >99% (Lecture Bottle)Substrate
Sodium Borodeuteride (

)
>98% D-atomDeuterium Source
Boron Trifluoride Etherate (

)
DistilledLewis Acid (Generates

)
Diglyme or THF AnhydrousSolvent
Hydrogen Peroxide (

)
30% aq.[1]Oxidant
Sodium Hydroxide (NaOH) 3M aq.Base Catalyst
Step-by-Step Methodology
Phase A: In-Situ Generation of

& Hydroboration

Note: Isobutene is a gas (bp -6.9°C).[1] The reaction requires a gas-addition setup.[1]

  • Setup: Assemble a 3-neck round-bottom flask (RBF) with a magnetic stirrer, gas inlet tube (subsurface), pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen bubbler. Flame-dry the apparatus under nitrogen flow.

  • Solvent Charge: Add anhydrous Diglyme (50 mL) and

    
     (1.5 g, 35.8 mmol) to the RBF.
    
  • Cooling: Cool the mixture to 0°C using an ice/water bath.

  • Isobutene Addition: Connect the isobutene source. Slowly bubble isobutene gas into the solution to saturate the solvent. Maintain a slow, steady stream.

  • Borane Generation: While continuing the isobutene flow, add

    
     (6.8 g, 48 mmol) dropwise via the addition funnel over 45 minutes.
    
    • Chemistry:

      
      . The diborane (
      
      
      
      ) generated reacts immediately with the excess isobutene.
  • Digestion: After addition is complete, stop the isobutene flow. Allow the reaction to warm to room temperature and stir for 2 hours to ensure conversion to tri-isobutylborane-d3.

Phase B: Oxidative Cleavage
  • Cooling: Return the reaction flask to the ice bath (0°C).

  • Quenching: Carefully add water (10 mL) dropwise to destroy any residual hydride. Caution: Hydrogen gas evolution.

  • Oxidation: Add 3M NaOH (15 mL), followed by the slow, dropwise addition of 30%

    
     (15 mL). Maintain internal temperature below 40°C (exothermic).
    
  • Heating: Once addition is complete, heat the mixture to 50°C for 1 hour to ensure complete oxidation of the C-B bonds.

Phase C: Isolation & Purification[1]
  • Extraction: Pour the reaction mixture into ice water (100 mL). Extract with diethyl ether (

    
     mL).
    
  • Washing: Wash combined organic layers with brine (50 mL) to remove water-soluble impurities (borates).

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Distillation: Concentrate the ether using a rotary evaporator (bath temp < 30°C, isobutanol is volatile). Perform fractional distillation on the residue.

    • Target Fraction: Collect fraction boiling at 107–108°C .

  • Yield: Expected yield is 75–85%.

Part 3: Quality Control & Validation

Analytical Specifications

Verify the product identity and isotopic purity using NMR spectroscopy.

AnalysisExpected SignalInterpretation

NMR
(

)

0.92 (s, 6H)
Methyl groups (collapsed doublet due to D at C2).[1]

3.35 (s, 2H)

-OH (Singlet, coupling to C2-H is removed).

2.0-2.5 (br, 1H)
Hydroxyl proton (-OH).[1]
Absence of

1.75
The multiplet for C2-H must be silent.

NMR

30.8 (t)
C2 Carbon (Triplet due to C-D coupling,

Hz).
MS (EI) m/z 75 (

)
Molecular ion shift from 74 (standard) to 75.
Workflow Diagram

Workflow cluster_phase1 Phase 1: Synthesis cluster_phase2 Phase 2: Workup cluster_phase3 Phase 3: Purification Isobutene Isobutene (Gas) Organoborane Tri-isobutylborane-d3 Isobutene->Organoborane 0°C, Diglyme NaBD4 NaBD4 + BF3 NaBD4->Organoborane 0°C, Diglyme Crude Crude Alcohol Organoborane->Crude Oxidation Oxidation H2O2 / NaOH Oxidation->Crude Distillation Fractional Distillation (108°C) Crude->Distillation Final Isobutanol-2-d1 >98% D Distillation->Final

Figure 2: Operational workflow for the synthesis of Isobutanol-2-d1.

Part 4: Safety & Handling

  • Diborane Hazard: The in-situ generation of borane produces transient

    
    , which is pyrophoric and highly toxic. The system must be closed and vented through a bleach trap or acetone trap to quench escaping boranes.
    
  • Peroxide Risks: The oxidation step involves alkaline hydrogen peroxide. Ensure all borane is quenched before adding peroxide to prevent violent decomposition.

  • Isobutene Flammability: Isobutene is a heavier-than-air flammable gas.[1] Perform all operations in a fume hood to prevent accumulation in low areas.

References

  • Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[7][8][9][10] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 82(17), 4708–4712.[1] Link

  • Kabalka, G. W., et al. (1975).[1] "Synthesis of Deuterium-Labeled Compounds via Hydroboration." Journal of Organic Chemistry, 40(12), 1834-1837.[1] Link

  • Sigma-Aldrich. "2-Methylpropyl-2-d1 alcohol Product Specification." CAS: 20440-13-5.[1] Link

  • Zweifel, G., & Brown, H. C. (1963).[1] "Hydroboration of Alkenes: A Review." Organic Reactions, 13, 1-54.[1] Link

Sources

An In-depth Technical Guide to 2-Methylpropyl-2-D1 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylpropyl-2-D1 alcohol, also known as isobutanol-2-d1, is a deuterated isotopologue of 2-methyl-1-propanol (isobutanol). In this molecule, the hydrogen atom at the second carbon position is replaced by its heavier, stable isotope, deuterium (D). This seemingly subtle structural modification imparts significant changes to the molecule's properties, making it an invaluable tool for researchers, particularly in the fields of mechanistic chemistry, metabolic pathway analysis, and pharmaceutical development. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which is the origin of the kinetic isotope effect (KIE)[1][2][3]. This guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of 2-Methylpropyl-2-D1 alcohol for professionals in scientific research and drug discovery.

Physicochemical and Spectroscopic Properties

The substitution of a single protium atom with deuterium results in measurable differences in the physical and spectroscopic properties of the molecule. While macroscopic properties like boiling and melting points show minimal deviation from the parent compound, spectroscopic signatures are profoundly altered, providing a direct means of analysis and characterization.

Physicochemical Data

The physical properties of 2-Methylpropyl-2-D1 alcohol are very similar to those of its non-deuterated counterpart, isobutanol. The primary difference is a slight increase in molar mass and density due to the presence of the heavier deuterium isotope.[4][5]

PropertyValue (2-Methylpropyl-2-D1 Alcohol)Value (Isobutanol)
IUPAC Name 2-deuterio-2-methylpropan-1-ol[4]2-Methyl-1-propanol[6]
Molecular Formula C₄H₉DOC₄H₁₀O[6]
Molar Mass 75.13 g/mol [4][5]74.12 g/mol
Appearance Colorless liquidColorless liquid[7]
Boiling Point ~108 °C108 °C[8]
Melting Point ~-108 °C-108 °C[8]
Density Slightly > 0.803 g/mL0.803 g/mL at 25 °C[8]
Refractive Index ~1.396n20/D 1.396[8]
Water Solubility ~70-85 g/L70 g/L at 20°C[7]
Spectroscopic Profile: A Definitive Signature

Spectroscopy provides the most definitive evidence for the successful deuteration and isotopic purity of 2-Methylpropyl-2-D1 alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The most telling feature is the absence of the proton signal at the C2 position. The signals of adjacent protons will also exhibit simplified splitting patterns. For instance, the doublet corresponding to the -CH₂OH protons in isobutanol would collapse into a singlet, as it is no longer coupled to a proton at C2.

    • ¹³C NMR : The signal for the C2 carbon will be observed as a triplet due to coupling with the deuterium atom (spin I=1).

    • ²H NMR (Deuterium NMR) : A distinct signal will be present, confirming the location and presence of the deuterium label.

  • Infrared (IR) Spectroscopy : The C-D bond has a lower vibrational frequency than a C-H bond. This results in a characteristic C-D stretching peak appearing in the range of 2100-2200 cm⁻¹, a region that is typically clear of other strong absorptions. This is a significant shift from the C-H stretching vibrations observed between 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS) : The molecular ion peak for 2-Methylpropyl-2-D1 alcohol will appear at m/z = 75, one mass unit higher than that of isobutanol (m/z = 74)[4]. Fragmentation patterns may also be altered, as the stronger C-D bond is less likely to cleave than a C-H bond during ionization.

Synthesis and Purification

The targeted synthesis of 2-Methylpropyl-2-D1 alcohol requires a regioselective method to introduce the deuterium atom at the C2 position. A common and effective laboratory-scale approach is the reduction of a corresponding carbonyl compound with a deuterated reducing agent.

Synthetic Protocol: Reduction of Isobutyraldehyde

A reliable method for preparing 2-Methylpropyl-2-D1 alcohol is the reduction of isobutyraldehyde (2-methylpropanal) using a deuterated hydride reagent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

Step-by-Step Methodology:

  • Reaction Setup : A solution of isobutyraldehyde in a suitable anhydrous solvent (e.g., ethanol or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Reagent Addition : Sodium borodeuteride is added portion-wise to the stirred solution. The molar ratio is typically kept close to stoichiometric, with a slight excess of the reducing agent.

  • Reaction : The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature to ensure complete conversion.

  • Quenching : The reaction is carefully quenched by the slow addition of water or a dilute acid to decompose any unreacted reducing agent.

  • Extraction : The product is extracted from the aqueous layer using an organic solvent like diethyl ether. The organic layers are combined.

  • Purification : The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The resulting crude alcohol can be further purified by distillation.

G cluster_synthesis Synthesis Workflow A Isobutyraldehyde in Anhydrous Solvent B Add Sodium Borodeuteride (NaBD4) at 0°C A->B Step 1 C Reaction Stirring (0°C to RT) B->C Step 2 D Quench with H2O C->D Step 3 E Solvent Extraction (e.g., Diethyl Ether) D->E Step 4 F Purification (Distillation) E->F Step 5 G Final Product: 2-Methylpropyl-2-D1 Alcohol F->G Step 6

Caption: Workflow for the synthesis of 2-Methylpropyl-2-D1 alcohol.

Chemical Reactivity and the Kinetic Isotope Effect (KIE)

The chemical reactivity of 2-Methylpropyl-2-D1 alcohol is fundamentally similar to that of isobutanol, as it is governed by the primary alcohol functional group. It undergoes typical alcohol reactions such as oxidation, dehydration, and esterification. However, the critical difference lies in the rate at which certain reactions occur.

Understanding the Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts[2][3]. This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it.

If the C-D bond at the C2 position is broken during the rate-determining step of a reaction, the reaction will proceed more slowly than the same reaction with isobutanol. This is known as a primary KIE and is a powerful tool for elucidating reaction mechanisms.[1] A significant kH/kD ratio (the rate constant of the hydrogen-containing reactant divided by that of the deuterium-containing reactant) provides strong evidence that the C-H bond is cleaved in the rate-limiting step.

KIE cluster_0 Reaction Coordinate Diagram origin y_axis Potential Energy origin->y_axis x_axis Reaction Coordinate origin->x_axis R_H Reactant (C-H) TS_H TS‡ (C-H) R_H->TS_H R_H->TS_H ΔG‡(H) R_D Reactant (C-D) R_D->R_H ΔZPE TS_D TS‡ (C-D) R_D->TS_D R_D->TS_D ΔG‡(D) P Product TS_H->P TS_D->P

Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).

Applications in Research and Drug Development

The unique properties of 2-Methylpropyl-2-D1 alcohol make it a valuable tool in several scientific domains.

Mechanistic Elucidation

As described above, the primary application is in the study of reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated isobutanol, chemists can determine whether the C-H bond at the C2 position is involved in the rate-determining step. This has been fundamental in understanding various organic reactions, including oxidation and elimination processes.[1]

Isotopic Labeling and Metabolic Studies

Deuterated compounds serve as excellent tracers in metabolic studies. 2-Methylpropyl-2-D1 alcohol can be incorporated into larger molecules and its journey through biological systems can be tracked using techniques like mass spectrometry or NMR. This allows researchers to map metabolic pathways and understand how substances are processed in vivo.

Drug Development: The "Deuterium Effect"

In pharmaceutical sciences, selectively replacing hydrogen with deuterium at a site of metabolic attack can significantly alter a drug's pharmacokinetic profile.[9] This strategy, often termed the "deuterium effect," leverages the KIE to slow down the rate of drug metabolism.

Potential benefits include:

  • Increased Half-Life : A slower metabolism can lead to a longer drug half-life, potentially reducing the required dosing frequency.[9]

  • Reduced Toxic Metabolites : If a metabolic pathway leads to the formation of toxic byproducts, slowing this process can improve the drug's safety profile.

  • Improved Bioavailability : By protecting the drug from first-pass metabolism, a greater concentration of the active compound may reach systemic circulation.

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach in modern drug design.[9]

Safety and Handling

2-Methylpropyl-2-D1 alcohol shares the same safety hazards as isobutanol. It is a flammable liquid and should be handled with appropriate precautions.[5][10][11]

  • Handling : Use in a well-ventilated area, preferably a fume hood. Keep away from ignition sources such as open flames, sparks, and hot surfaces.[10][11][12] Ground and bond containers during transfer to prevent static discharge.[10][12]

  • Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves (e.g., Neoprene, Butyl Rubber), and a lab coat.[12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

  • In case of contact : In case of eye contact, rinse immediately with plenty of water.[8] If on skin, wash with soap and water.

Conclusion

2-Methylpropyl-2-D1 alcohol is more than just a heavy version of a common solvent. It is a sophisticated chemical probe that provides deep insights into reaction mechanisms and biological processes. Its strategic application, particularly in leveraging the kinetic isotope effect, has advanced our understanding of chemical reactivity and opened new avenues in drug development to create safer and more effective medicines. For researchers and drug development professionals, a thorough understanding of the principles and properties outlined in this guide is essential for harnessing the full potential of this unique molecule.

References

  • ChemBK. (n.d.). 2-Methyl-1-propanol. Retrieved from [Link]

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  • Google Patents. (n.d.). CN103755523A - Preparation method for 2-methylallyl alcohol.
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  • Journal of the American Chemical Society. (n.d.). FURTHER STUDIES ON THE MASS SPECTRA OF BUTANOLS. 3-MONODEUTERIO-1-BUTANOL AND 4-MONODEUTERIO-1-BUTANOL. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). Retrieved from [Link]

  • Google Patents. (n.d.). CN101759528B - Synthesizing method of 2-methallyl alcohol.
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  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Deuterated pharmaceuticals. (B) Pharmaceuticals metabolized at alcohol moieties. (C) Previous approaches. (D) This work: Ir-catalyzed α-selective deuteration of alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpropyl Alcohol-OD. PubChem Compound Database. Retrieved from [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

  • Asia Pacific Petrochemical Co., Ltd. (n.d.). Isobutanol (IBAL). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propen-1-ol, 2-methyl- (CAS 513-42-8). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Kinetic Isotope Effects in Organic and Biological Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Dilute Alloy Catalysts for the Synthesis of Isobutanol via the Guerbet Route: A Comprehensive Study. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

2-Methylpropyl-2-D1 alcohol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-2-deuteriopropan-1-ol For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-2-deuteriopropan-1-ol (CAS No: 20440-13-5), an isotopologue of isobutanol. Deuterium-labeled compounds are critical tools in mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis. Understanding their physical properties is paramount for their effective application. This document moves beyond a simple data sheet to explain the causal effects of isotopic substitution on key parameters such as boiling point and density. It provides field-proven experimental protocols for property determination, proposed synthetic pathways, and expected spectroscopic signatures, grounding all claims in authoritative references to ensure scientific integrity and practical utility for researchers in drug development and chemical sciences.

Chemical Identity and Structure

The nomenclature for isotopically labeled compounds can be complex. The topic "2-Methylpropyl-2-D1 alcohol" is best described by the systematic IUPAC name 2-Methyl-2-deuteriopropan-1-ol . This name precisely identifies the location of the single deuterium atom on the second carbon of the propanol backbone.

  • IUPAC Name: 2-Methyl-2-deuteriopropan-1-ol

  • Synonyms: 2-Methyl(2-2H)propan-1-ol, Isobutanol-2-d[1]

  • Parent Compound: 2-Methylpropan-1-ol (Isobutanol)[2]

  • Chemical Structure: Chemical structure of 2-Methyl-2-deuteriopropan-1-ol (Image generated for illustrative purposes)

Identifier2-Methyl-2-deuteriopropan-1-ol2-Methylpropan-1-ol (Isobutanol)
CAS Number 20440-13-5[1]78-83-1[2][3]
Molecular Formula C₄H₉DO[1]C₄H₁₀O[2]
Molecular Weight 75.13 g/mol [1]74.12 g/mol [4]

Core Physical Properties

The introduction of a deuterium atom, while chemically subtle, results in measurable changes to the physical properties of the molecule due to the mass difference between deuterium and protium (hydrogen).

Physical Property2-Methyl-2-deuteriopropan-1-ol2-Methylpropan-1-ol (Isobutanol)
Boiling Point 105.0 ± 8.0 °C (at 760 mmHg)[1]107.9 °C (at 760 mmHg)[2][3]
Melting Point Not experimentally determined-108 °C[2][5]
Density 0.8 ± 0.1 g/cm³[1]0.802 g/cm³ (at 20°C)[2][5]
Flash Point 27.8 ± 0.0 °C[1]28 °C (Closed Cup)[2]
Solubility in Water Not experimentally determined8.7 mL / 100 mL (at 20°C)[2]

The Isotopic Effect of Deuteration on Physical Properties

Causality of Boiling Point Variation

A key observation is the slightly lower boiling point of the deuterated analogue compared to isobutanol[1][2]. This phenomenon is rooted in the principles of the kinetic isotope effect and its influence on intermolecular forces. The C-D bond is known to be slightly shorter and stronger than the C-H bond due to its lower zero-point vibrational energy. This subtle change in bond polarizability can lead to weaker intermolecular van der Waals forces. In the context of boiling point, which is a measure of the energy required to overcome these intermolecular attractions, a slight reduction in these forces results in a lower boiling temperature. While this effect is modest, it is a direct and predictable consequence of isotopic substitution.

This contrasts with the isotopic effect on hydrogen bonding, such as in water (H₂O) versus heavy water (D₂O). D₂O has a higher boiling point (101.4 °C) than H₂O because the O-D bond forms stronger hydrogen bonds than the O-H bond[6]. In 2-methyl-2-deuteriopropan-1-ol, the deuteration is on a carbon atom, so the primary influence is on van der Waals forces rather than the alcohol's hydrogen bonding capability.

Impact on Density

The density of the deuterated compound (0.8 ± 0.1 g/cm³) is comparable to its non-deuterated counterpart (0.802 g/cm³)[1][5]. The increase in molecular mass from 74.12 to 75.13 g/mol would suggest a potential increase in density. However, the aforementioned change in bond length (C-D being shorter than C-H) can slightly alter the molecular volume. These two opposing factors—increased mass and potentially altered volume—result in a density that is not significantly different from the parent compound within the reported experimental uncertainty.

Experimental Protocol: Micro Boiling Point Determination

The determination of a liquid's boiling point is a foundational technique for characterization and purity assessment[7]. The following protocol describes a self-validating system using the capillary method, which is suitable for small sample volumes.

Step-by-Step Methodology
  • Apparatus Assembly: Securely clamp a Thiele tube or a beaker (for an oil bath) to a ring stand inside a fume hood. Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire[8].

  • Sample Preparation: Pipette approximately 1-2 mL of the 2-Methyl-2-deuteriopropan-1-ol sample into the small test tube[9].

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end facing downwards[9].

  • Heating: Immerse the thermometer and test tube assembly into the oil bath. The oil level should be above the sample level but below the top of the test tube[8]. Begin heating the oil bath gently on a hot plate.

  • First Observation (Vaporization): As the temperature rises, air trapped in the capillary will escape. As the liquid's boiling point is approached, a continuous and rapid stream of bubbles will emerge from the capillary tip. This indicates that the vapor pressure of the liquid equals the atmospheric pressure[7][9].

  • Second Observation (Equilibrium): Remove the heat source. The liquid will begin to cool, and the stream of bubbles will slow down and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point[9].

  • Validation: A pure compound will exhibit a sharp, reproducible boiling point. The process can be repeated to ensure consistency.

Experimental Workflow Diagram

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation A 1. Assemble Apparatus (Thermometer & Test Tube) B 2. Add Liquid Sample (1-2 mL) A->B C 3. Insert Inverted Capillary Tube B->C D 4. Heat Oil Bath Gently C->D E 5. Observe Rapid Bubbles (Vapor Pressure = Atm. Pressure) D->E Temperature Rises F 6. Remove Heat Source E->F G 7. Record Temperature when Liquid Enters Capillary F->G System Cools H 8. Repeat for Consistency G->H

Caption: Workflow for micro boiling point determination.

Proposed Synthesis and Applications

Synthetic Pathway

2-Methyl-2-deuteriopropan-1-ol is not commonly available off-the-shelf and typically requires custom synthesis. A reliable and high-yield method involves the reduction of the corresponding aldehyde, 2-methylpropanal (isobutyraldehyde), with a deuterium-donating reducing agent. Lithium aluminum deuteride (LiAlD₄) is an excellent choice for this transformation.

Reaction: 2-Methylpropanal + LiAlD₄ → 2-Methyl-2-deuteriopropan-1-ol

The mechanism involves the nucleophilic attack of a deuteride ion (D⁻) from the LiAlD₄ complex onto the electrophilic carbonyl carbon of 2-methylpropanal. A subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol product.

Synthesis Workflow Diagram

SynthesisWorkflow reactant 2-Methylpropanal (Isobutyraldehyde) reagent 1. LiAlD₄ in dry ether 2. H₂O Workup reactant->reagent product 2-Methyl-2-deuteriopropan-1-ol reagent->product Reduction

Caption: Proposed synthesis of 2-Methyl-2-deuteriopropan-1-ol.

Key Applications
  • Mechanistic Elucidation: Used to determine if a C-H bond at the C-2 position is broken in the rate-determining step of a reaction, via the deuterium kinetic isotope effect[10][11].

  • Metabolic Studies: Serves as a tracer to follow the metabolic fate of isobutanol or related branched-chain structures in biological systems.

  • Internal Standards: Its unique mass makes it an ideal internal standard for quantitative mass spectrometry (GC-MS or LC-MS) analysis of isobutanol in complex matrices.

Spectroscopic Characterization

Spectroscopy provides definitive confirmation of structure and isotopic labeling.

  • Infrared (IR) Spectroscopy: The most prominent change will be the appearance of a C-D stretching vibration band around 2100-2200 cm⁻¹. This is significantly lower than the typical C-H stretching frequency of ~2900 cm⁻¹, providing clear evidence of deuteration. The O-H stretch will remain as a broad peak around 3300-3500 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton signal corresponding to the methine (CH) group at the C-2 position in isobutanol will be absent in the spectrum of 2-Methyl-2-deuteriopropan-1-ol. All other proton signals (methyl and methylene groups) will remain, but their splitting patterns may be simplified due to the absence of coupling to the C-2 proton.

  • ¹³C NMR Spectroscopy: The carbon signal for C-2 will exhibit coupling to deuterium. Instead of a doublet (as in isobutanol, coupled to one proton), it will appear as a triplet (due to coupling with deuterium, which has a spin I=1). A slight upfield shift (isotope shift) for the C-2 carbon may also be observed.

Safety and Handling

The toxicological properties of 2-Methyl-2-deuteriopropan-1-ol are expected to be very similar to those of its parent compound, isobutanol. Isobutanol is a flammable liquid and vapor[3].

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood[3].

  • Hazards: Irritating to the eyes, nose, and throat. High concentrations of vapor can cause dizziness and nausea[3].

  • Fire Safety: Flammable liquid. Use dry chemical, alcohol foam, or carbon dioxide extinguishers. Keep away from ignition sources[3].

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic waste.

References

  • Aditya Dye Chem. Isobutanol (Isobutyl Alcohol). Aditya Dye Chem. [Link]

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  • Sciencemadness Wiki. (2020). Isobutanol. [Link]

  • Hedinger. Isobutanol. [Link]

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  • Chemsrc. (2024). 2-Methyl(2-2H)propan-1-ol. [Link]

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  • University of Technology, Iraq. (2021). Experimental No. (2) Boiling Point. [Link]

  • Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Heavy water. [Link]

  • BASF PETRONAS Chemicals. (2012). ISOBUTANOL Technical Leaflet. [Link]

  • NIST. (2021). 2-Propen-1-ol, 2-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • Science Department, CBU. DETERMINATION OF BOILING POINTS. [Link]

  • Klier, K., et al. (1986). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. OSTI.GOV. [Link]

  • JoVE. (2020). Video: Boiling Points - Procedure. [Link]

  • Basran, J., & Scrutton, N. S. (2014). Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. Methods in enzymology, 549, 107–126.
  • Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • Chemistry Stack Exchange. (2015). Synthesizing 2-methyl-2-butanol. [Link]

  • Cheméo. (2024). Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). [Link]

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  • Chemistry For Everyone. (2024). What Is The Deuterium Kinetic Isotope Effect? YouTube. [Link]

  • Liptak, M. D., et al. (2011). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Journal of the American Chemical Society, 133(49), 19684–19694.

Sources

deuterated isobutanol synthesis

Technical Guide: Synthesis and Characterization of Deuterated Isobutanol ( -2-methyl-1-propanol)

Abstract

Deuterated isobutanol (

Modular Grignard SynthesisDirect Hydride Reduction

Strategic Synthesis Pathways

The synthesis of perdeuterated isobutanol (

Route A: Modular Grignard Synthesis (Recommended)

Mechanism: Nucleophilic addition of isopropylmagnesium bromide-


Advantage:


Isotopic Purity:
Route B: LiAlD Reduction

Mechanism: Nucleophilic acyl substitution/reduction of isobutyric acid-


Advantage:Risk:

Reaction Logic Visualization

The following diagram illustrates the retrosynthetic logic and forward pathways for both methods.

IsobutanolSynthesiscluster_legendPathway LegendAcetoneAcetone-d6(Starting Material)IsoProp2-Propanol-d8Acetone->IsoPropNaBD4 Red.IsoBrom2-Bromopropane-d7IsoProp->IsoBromPBr3 / DBrGrignardIsopropyl-d7-MgBrIsoBrom->GrignardMg, Et2OTargetISOBUTANOL-d10Grignard->Target+ CD2O (Formaldehyde) then D2O QuenchFormaldehydeFormaldehyde-d2(Paraformaldehyde-d2)Formaldehyde->TargetIsobutyricIsobutyric Acid-d7LiAlD4LiAlD4 ReductionIsobutyric->LiAlD4LiAlD4->TargetTHF, RefluxRoute A: Total SynthesisRoute A: Total SynthesisRoute B: Functional Group Red.Route B: Functional Group Red.

Caption: Figure 1. Convergent synthesis pathways for Isobutanol-d10 via Grignard homologation (Route A) and Carboxylic Acid Reduction (Route B).

Detailed Experimental Protocols

Protocol A: Grignard Homologation (Total Synthesis)

This protocol assumes the use of 2-bromopropane-


Reagents & Equipment
  • Precursors: 2-Bromopropane-

    
     (>99 atom % D), Paraformaldehyde-
    
    
    .
  • Solvents: Anhydrous Diethyl Ether (

    
    ) or THF (dried over Na/Benzophenone).
    
  • Reagents: Magnesium turnings (activated), Iodine crystal (initiator), Deuterium Oxide (

    
    ).
    
  • Apparatus: 3-neck round bottom flask, reflux condenser, addition funnel, nitrogen atmosphere.[1]

Step-by-Step Methodology
  • Grignard Formation:

    • In a flame-dried 3-neck flask under

      
      , add activated Mg turnings (1.1 eq) and a crystal of 
      
      
      .
    • Add 10 mL of anhydrous

      
      .
      
    • Add 5% of the 2-bromopropane-

      
       solution to initiate the reaction. Once the ether boils and color fades, add the remaining halide dropwise to maintain gentle reflux.
      
    • Critical Check: Ensure complete consumption of Mg to avoid side reactions during the quenching phase.

  • Depolymerization & Addition:

    • Paraformaldehyde-

      
       (1.0 eq) is placed in a separate flask connected via a wide-bore cannula or solid addition funnel.
      
    • Heat the paraformaldehyde to generate formaldehyde-

      
       gas, sweeping it into the Grignard solution with a slow stream of 
      
      
      , or add as a suspension in THF if using a reactive form.
    • Note: Gaseous introduction is preferred for high purity. Maintain reaction temp at 0°C to -10°C during addition.

  • Hydrolysis (Deuterolysis):

    • Once addition is complete, stir for 1 hour at room temperature.

    • Cool to 0°C. Quench strictly with

      
        (not 
      
      
      ) to install the hydroxyl deuteron (
      
      
      ).
    • Add 15%

      
       (in 
      
      
      ) to dissolve magnesium salts.
  • Isolation:

    • Extract with diethyl ether (3x).

    • Dry organic layer over anhydrous

      
      .[1][2]
      
    • Fractional distillation.[3] Isobutanol b.p. is ~108°C. Collect the fraction at 106-109°C.

Protocol B: LiAlD Reduction of Isobutyric Acid-

Used when the carboxylic acid precursor is available. This method is faster but requires strict safety protocols due to LiAlD

Step-by-Step Methodology
  • Preparation:

    • Suspend LiAlD

      
       (1.2 eq) in anhydrous THF at 0°C under Argon.
      
  • Addition:

    • Dissolve Isobutyric acid-

      
       in THF. Add dropwise to the hydride suspension.[3]
      
    • Caution: Exothermic reaction with hydrogen evolution.

  • Reflux:

    • Heat to reflux for 4–6 hours to ensure complete reduction of the carboxylate salt to the alkoxide.

  • Fieser Workup (Modified for Deuteration):

    • Cool to 0°C.[4]

    • Quench sequentially with

      
      , 15% NaOD (in 
      
      
      ), and
      
      
      (1:1:3 ratio by volume relative to hydride mass).
    • Filter the granular aluminum salts.

  • Purification:

    • Distill the filtrate to obtain pure Isobutanol-

      
      .
      

Characterization & Validation

Validation of the synthesized compound requires confirming the absence of proton signals in

Quantitative Data Summary
ParameterIsobutanol (

)
Isobutanol (

)
Notes
Molecular Weight 74.12 g/mol 84.18 g/mol +10 mass units shift
Boiling Point 108 °C~107–108 °CIsotope effect on BP is minimal

H-NMR Signal

0.9 (d), 1.7 (m), 3.4 (d)
Silent Residual proton peaks indicate <99% D

C-NMR (C1)

69.0 ppm

~68.2 ppm
Upfield isotope shift (septet due to C-D coupling)
Spectroscopic Validation Workflow

The following diagram outlines the decision tree for validating isotopic purity.

ValidationSamplePurified DistillateHNMR1H-NMR (CDCl3)Sample->HNMRCheck Residual HMSGC-MS (EI)Sample->MSCheck Molecular Ion (m/z 84)DecisionIsotopic Purity > 98%?HNMR->DecisionMS->DecisionPassRelease for StudyDecision->PassYesFailReprocess / RedistillDecision->FailNo

Caption: Figure 2. Analytical workflow for confirming isotopic enrichment and structural integrity.

Analytical Nuances
  • NMR Silent Regions: In a successful synthesis, the

    
    -NMR should show only the solvent peak (e.g., 
    
    
    ). Any doublets at 0.9 ppm or 3.4 ppm indicate incomplete deuteration or H-D exchange from atmospheric moisture.
  • Mass Spectrometry: Look for the molecular ion

    
    . For 
    
    
    -isobutanol, the parent ion is m/z 84. Common fragmentation includes loss of water (
    
    
    , M-20) or methyl groups (
    
    
    , M-18).

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety is paramount. The reagents used in these protocols pose specific hazards:

  • Lithium Aluminum Deuteride (LiAlD

    
    ):  Pyrophoric. Reacts violently with water and protic solvents. Control: Use only in a glovebox or under positive nitrogen pressure. Quench using the Fieser method (modified with 
    
    
    if recovering deuterated byproducts).
  • Grignard Reagents: Highly reactive with moisture. Control: Flame-dry all glassware. Use syringes/cannulas for transfer.

  • Formaldehyde (Gas/Para): Carcinogenic and sensitizer. Control: Perform all depolymerization steps in a high-efficiency fume hood.

References

  • Organic Syntheses. "Chlorodiisopropylphosphine [Includes preparation of Isopropylmagnesium Chloride]." Org.[2][4][5][6] Synth.1971 , 51, 20. [Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." [Link]

  • University of Rochester. "Workup for Aluminum Hydride Reductions (Fieser Method)." [Link]

  • ResolveMass Laboratories. "Analytical Characterization of Deuterated Compounds." [Link]

An In-depth Technical Guide to Isotopic Labeling with 2-Methylpropyl-2-D1 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and application of 2-Methylpropyl-2-D1 alcohol, a valuable isotopically labeled compound. We will delve into the practical aspects of its preparation, quality control, and its utility in metabolic studies, offering field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Power of a Single Deuteron

Isotopic labeling is a powerful technique that allows scientists to trace the fate of molecules in chemical reactions and biological systems.[1] By replacing a specific atom with its stable isotope, we can follow its journey, elucidate reaction mechanisms, and study metabolic pathways with high precision.[2] Deuterium (²H or D), a stable isotope of hydrogen, is a particularly useful label due to its relative ease of incorporation and detection by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]

2-Methylpropyl-2-D1 alcohol, also known as isobutanol-2-d1, is a deuterated form of 2-methylpropan-1-ol where the hydrogen atom on the second carbon is replaced by a deuterium atom. This specific labeling provides a unique tool for a variety of applications, from understanding enzymatic reaction mechanisms to tracing the metabolic fate of isobutanol-derived moieties in drug candidates. The strategic placement of the deuterium atom can also influence the metabolic stability of a compound, a concept of growing interest in drug discovery.[4][5]

This guide will provide a detailed protocol for the synthesis of 2-Methylpropyl-2-D1 alcohol, followed by a practical workflow for its application in a metabolic study, and finally, the analytical methods for its characterization.

Part 1: Synthesis and Characterization of 2-Methylpropyl-2-D1 Alcohol

A reliable source of high-purity isotopically labeled compounds is paramount for the integrity of any study. This section outlines a robust and validated method for the synthesis of 2-Methylpropyl-2-D1 alcohol.

Synthetic Strategy: The Reduction of Isobutyraldehyde

The most straightforward and cost-effective method for the synthesis of 2-Methylpropyl-2-D1 alcohol is the reduction of isobutyraldehyde (2-methylpropanal) with a deuterated reducing agent.[6][7][8] This approach ensures the specific incorporation of deuterium at the C2 position. Sodium borodeuteride (NaBD₄) is the reagent of choice for this transformation due to its selectivity, ease of handling, and commercial availability.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Isobutyraldehyde Isobutyraldehyde ((CH3)2CHCHO) Reaction_Step Reduction Isobutyraldehyde->Reaction_Step NaBD4 Sodium Borodeuteride (NaBD4) NaBD4->Reaction_Step Labeled_Alcohol 2-Methylpropyl-2-D1 alcohol ((CH3)2CDCH2OH) Reaction_Step->Labeled_Alcohol 1. Solvent (e.g., Ethanol) 2. Aqueous Workup Byproduct Borate Salts Reaction_Step->Byproduct

Caption: Synthetic scheme for 2-Methylpropyl-2-D1 alcohol.

Detailed Experimental Protocol

Materials:

  • Isobutyraldehyde (≥99% purity)

  • Sodium borodeuteride (NaBD₄, ≥98% isotopic purity)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve isobutyraldehyde (1 equivalent) in anhydrous ethanol (100 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of sodium borodeuteride (1.1 equivalents) in anhydrous ethanol (50 mL). Add the NaBD₄ solution dropwise to the stirred isobutyraldehyde solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) to decompose the excess NaBD₄ and the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure 2-Methylpropyl-2-D1 alcohol.[9]

Quality Control and Characterization

Ensuring the isotopic and chemical purity of the synthesized 2-Methylpropyl-2-D1 alcohol is critical for its use in subsequent experiments.[10][11][12]

Table 1: Quality Control Parameters for 2-Methylpropyl-2-D1 Alcohol

ParameterMethodSpecification
Chemical PurityGas Chromatography (GC)≥ 99%
Isotopic PurityMass Spectrometry (MS)≥ 98% Deuterium Incorporation
Structural Confirmation¹H and ¹³C NMR SpectroscopyConsistent with the structure of 2-Methylpropyl-2-D1 alcohol
Water ContentKarl Fischer Titration≤ 0.1%

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Methylpropyl-2-D1 alcohol will be similar to that of unlabeled isobutanol, but the signal corresponding to the proton at the C2 position will be absent. The coupling patterns of the adjacent protons will also be simplified.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 75, which is one mass unit higher than that of unlabeled isobutanol (m/z 74), confirming the incorporation of a single deuterium atom.

Part 2: Application in a Metabolic Tracer Study

This section details a hypothetical experimental workflow for utilizing the synthesized 2-Methylpropyl-2-D1 alcohol as a tracer to study its metabolic fate in a rodent model.

Experimental Design

The objective of this study is to identify and quantify the major metabolites of 2-Methylpropyl-2-D1 alcohol in rat plasma and urine following oral administration.

Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Analysis Dosing Oral Administration of 2-Methylpropyl-2-D1 alcohol Collection Blood and Urine Sample Collection Dosing->Collection Plasma_Prep Plasma Protein Precipitation Collection->Plasma_Prep Urine_Prep Urine Dilution and Filtration Collection->Urine_Prep GCMS GC-MS Analysis Plasma_Prep->GCMS NMR NMR Spectroscopy Plasma_Prep->NMR Urine_Prep->GCMS Urine_Prep->NMR Metabolite_ID Metabolite Identification GCMS->Metabolite_ID NMR->Metabolite_ID Quantification Quantification of Metabolites Metabolite_ID->Quantification

Caption: Experimental workflow for a metabolic tracer study.

Detailed Protocol

Animal Model: Male Sprague-Dawley rats (n=5 per group).

Dosing: Administer 2-Methylpropyl-2-D1 alcohol orally at a dose of 100 mg/kg.

Sample Collection: Collect blood samples at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect urine for 24 hours post-dose.

Sample Preparation:

  • Plasma: Precipitate proteins by adding acetonitrile (1:3 v/v), vortex, and centrifuge. Collect the supernatant.

  • Urine: Dilute with deionized water and filter through a 0.22 µm syringe filter.

Analytical Methods:

  • GC-MS: Analyze the prepared plasma and urine samples by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the deuterated metabolites. The mass spectrometer will be operated in full scan mode to detect the characteristic mass shifts of the metabolites containing the deuterium label.

  • NMR Spectroscopy: For structural elucidation of novel metabolites, pooled samples can be analyzed by high-resolution NMR spectroscopy.

Expected Outcomes and Interpretation

The primary metabolic pathway of isobutanol is oxidation to isobutyraldehyde, followed by further oxidation to isobutyric acid.[13][14] Therefore, we expect to identify deuterated isobutyric acid as a major metabolite in both plasma and urine. The presence of the deuterium label will be confirmed by a mass shift of +1 in the mass spectra of the identified metabolites compared to their unlabeled counterparts. The retention of the deuterium label will provide direct evidence of the metabolic pathway.

Conclusion

2-Methylpropyl-2-D1 alcohol is a versatile and valuable tool for researchers in various scientific disciplines. This guide has provided a detailed, practical framework for its synthesis, characterization, and application in a metabolic tracer study. By following these protocols and understanding the underlying scientific principles, researchers can confidently employ this isotopically labeled compound to gain deeper insights into complex biological and chemical processes. The careful design and execution of experiments using high-purity labeled compounds are essential for generating reliable and reproducible data, ultimately advancing our understanding of the molecular world.

References

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents. (n.d.).
  • How will you prepare 2-methyl propanol from an alkene? - Quora. (n.d.). Retrieved February 7, 2024, from [Link]

  • Synthesis of 2-Methylpropan-l-ol-Methanol Mixtures from H2-CO Synthesis Gas over Oouble-bed Cs - RSC Publishing. (n.d.). Retrieved February 7, 2024, from [Link]

  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. (n.d.). Retrieved February 7, 2024, from [Link]

  • Reduction of Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved February 7, 2024, from [Link]

  • The reaction of a Grignard reagent with formaldehyde (CH_2O) yield: (a) A primary alcohol; (b) A... - Homework.Study.com. (n.d.). Retrieved February 7, 2024, from [Link]

  • CN102351667A - Method for preparing isobutylaldehyde by performing selective hydrogenation on methylacrolein - Google Patents. (n.d.).
  • Synthesis of 2-methylpropan-1-ol–methanol mixtures from H2–CO synthesis gas over double-bed Cs/Cu/ZnO/Cr2O3 and Cs/ZnO/Cr2O3 catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Retrieved February 7, 2024, from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

  • The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved February 7, 2024, from [Link]

  • Isobutyraldehyde – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 7, 2024, from [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, September 30). Retrieved February 7, 2024, from [Link]

  • 2-Methylpropyl-2-D1 alcohol | C4H10O | CID 13696177 - PubChem - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Isobutyraldehyde - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. (n.d.). Retrieved February 7, 2024, from [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 7, 2024, from [Link]

  • Optimizing Distillation Techniques for Isotopic Determinations in Beverages - BrJAC. (2024, May 27). Retrieved February 7, 2024, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5). Retrieved February 7, 2024, from [Link]

  • reduction of aldehydes and ketones - Chemguide. (n.d.). Retrieved February 7, 2024, from [Link]

  • Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol - PMC - NIH. (2013, December 11). Retrieved February 7, 2024, from [Link]

  • Macro-kinetics of isobutyraldehyde hydrogenation to isobutyl alcohol - ResearchGate. (2025, August 6). Retrieved February 7, 2024, from [Link]

  • DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo - OSTI. (1989, January 6). Retrieved February 7, 2024, from [Link]

  • Regulatory Considerations for Deuterated Products - Salamandra. (n.d.). Retrieved February 7, 2024, from [Link]

  • Aldehyde - Oxidation, Reduction, Reactions - Britannica. (2026, January 29). Retrieved February 7, 2024, from [Link]

  • Reduction of aldehydes and ketones. (n.d.). Retrieved February 7, 2024, from [Link]

  • Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved February 7, 2024, from [Link]

  • Suggest an experiment using an isotopically labeled alcohol that would pr.. - Filo. (2024, June 6). Retrieved February 7, 2024, from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved February 7, 2024, from [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5). Retrieved February 7, 2024, from [Link]

  • Advancing Stable Isotope Analysis for Alcoholic Beverages' Authenticity: Novel Approaches in Fraud Detection and Traceability - PubMed Central. (2025, March 10). Retrieved February 7, 2024, from [Link]

  • 19.6: Condensation of Acids with Alcohols: The Fischer Esterification - Chemistry LibreTexts. (2019, September 3). Retrieved February 7, 2024, from [Link]

  • Reduction of Aldehydes & Ketones | NaBH₄ vs. LiAlH₄ Mechanisms, Selectivity, and Examples - YouTube. (2021, February 13). Retrieved February 7, 2024, from [Link]

  • 12.4 Grignard Reagents | Organic Chemistry - YouTube. (2021, January 21). Retrieved February 7, 2024, from [Link]

Sources

Methodological & Application

Technical Guide: 2-Methylpropyl-2-D1 Alcohol as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 2-Methylpropyl-2-D1 alcohol (Isobutanol-2-d1) as a specialized stable isotope tracer. Unlike C1-deuterated alcohols used to probe Alcohol Dehydrogenase (ADH) kinetics, the C2-deuterated congener is uniquely designed to bypass the initial oxidative steps and interrogate the downstream mitochondrial valine catabolic pathway—specifically the rate-limiting dehydrogenation of Isobutyryl-CoA. This note provides mechanistic insights, experimental protocols for in vitro and in vivo flux analysis, and validated Headspace GC-MS methodologies for quantitation.

Introduction & Mechanistic Rationale

The Molecule
  • Chemical Name: 2-Methylpropyl-2-d1 alcohol

  • Synonyms: Isobutanol-2-d1, 2-Methyl-1-propanol-2-d1

  • Structure:

    
    
    
  • Key Feature: The deuterium label is located at the tertiary carbon (C2), distinct from the hydroxymethyl group (C1).

Metabolic Significance

Isobutanol metabolism mimics the catabolism of the branched-chain amino acid Valine . Upon administration, Isobutanol is oxidized to Isobutyraldehyde and then Isobutyric acid. These steps occur at the C1 position. Consequently, a C1-deuterated tracer (e.g., Isobutanol-1,1-d2) would lose its label immediately upon oxidation to the aldehyde/acid.

Why use 2-Methylpropyl-2-D1? The C2-deuterium label is metabolically silent during the cytosolic ADH and mitochondrial ALDH steps. It remains intact until the metabolite enters the beta-oxidation-like pathway. The label is specifically removed during the conversion of Isobutyryl-CoA to Methylacrylyl-CoA , catalyzed by Short-branched-chain Acyl-CoA Dehydrogenase (ACADs/SBCAD) .

This unique retention profile makes 2-Methylpropyl-2-D1 an essential probe for:

  • Measuring Flux at the ACAD Step: Quantifying the "bottleneck" in valine/isobutanol catabolism.

  • Kinetic Isotope Effect (KIE) Studies: Determining if C-H bond cleavage at the

    
    -carbon of the CoA thioester is rate-limiting.
    
  • Metabolic Branching: Distinguishing between oxidative decarboxylation and potential chiral inversion or esterification pathways where the carbon skeleton remains intact.

Metabolic Pathway & Label Fate

The following diagram illustrates the fate of the Deuterium (D) label through the metabolic cascade. Note that the label survives the first two oxidations but is targeted at the Acyl-CoA Dehydrogenase step.

MetabolicPathway cluster_legend Label Fate Isobutanol Isobutanol-2-d1 (C2-D Retained) Aldehyde Isobutyraldehyde-2-d1 (C2-D Retained) Isobutanol->Aldehyde ADH (Cytosol) Acid Isobutyric Acid-2-d1 (C2-D Retained) Aldehyde->Acid ALDH (Mitochondria) CoA Isobutyryl-CoA-2-d1 (C2-D Retained) Acid->CoA Acyl-CoA Synthetase Methylacrylyl Methylacrylyl-CoA (D LOST via ACAD) CoA->Methylacrylyl ACAD / SBCAD (Primary KIE Step) key1 Blue: Label Intact key2 Red: Label Lost

Caption: Figure 1. Metabolic trajectory of 2-Methylpropyl-2-D1.[1][2][3][4] The deuterium label (D) is retained until the Acyl-CoA Dehydrogenase step, enabling specific interrogation of mitochondrial flux.

Experimental Protocols

Protocol A: In Vitro Kinetic Isotope Effect (KIE) Assay

Objective: To determine if the C-H bond cleavage at the isobutyryl-CoA


-carbon is rate-limiting by comparing reaction rates (

) of deuterated vs. non-deuterated substrates.

Materials:

  • Liver S9 fraction or isolated mitochondria (Rat/Mouse/Human).

  • Substrates: Isobutanol (Unlabeled) and Isobutanol-2-d1 (>98% D).

  • Cofactors: NAD+, CoA-SH, ATP, MgCl2.

  • Quenching Agent: Ice-cold Acetonitrile with 1% Formic Acid.

Workflow:

  • Pre-incubation: Thaw S9 fraction on ice. Dilute to 1 mg/mL protein in Phosphate Buffer (pH 7.4). Add cofactors (1 mM NAD+, 0.5 mM CoA, 2 mM ATP).

  • Reaction Initiation:

    • Arm A (Control): Add Unlabeled Isobutanol (10 - 1000 µM).

    • Arm B (Test): Add Isobutanol-2-d1 (10 - 1000 µM).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at t=0, 5, 10, 20, 30, and 60 mins.

  • Quenching: Immediately transfer aliquot into sealed GC headspace vials containing 100 µL quenching agent and Internal Standard (e.g., n-Propanol or Acetone-d6).

  • Analysis: Analyze via Headspace GC-MS (See Protocol B).

Data Calculation: Calculate the Intrinsic Clearance (


) for both substrates.


  • Interpretation: A KIE > 2.0 indicates that the C-H bond cleavage at the ACAD step is significantly rate-limiting. A KIE

    
     1.0 suggests the rate-limiting step lies elsewhere (e.g., ADH oxidation or product release).
    
Protocol B: Headspace GC-MS Quantitation

Objective: Precise quantitation of Isobutanol and its metabolite Isobutyric acid from biological matrices without complex extraction. Headspace analysis is critical to prevent loss of the volatile analyte.

Instrument Configuration:

  • System: GC-MS (Single Quadrupole) with Headspace Autosampler.

  • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) – optimized for volatile alcohols/acids.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Headspace Parameters:

Parameter Setting Rationale
Incubation Temp 70°C Sufficient volatilization without degrading metabolites.
Incubation Time 15 min Ensures liquid-vapor equilibrium.
Syringe Temp 80°C Prevents condensation in the transfer line.
Sample Volume 1.0 mL In a 20 mL crimp-top vial.

| Matrix Modifier | 0.5g NaCl | "Salting out" effect increases headspace sensitivity. |

GC Temperature Program:

  • 40°C hold for 3 min (Focuses volatiles).

  • Ramp 10°C/min to 120°C.

  • Ramp 30°C/min to 240°C (Bake out).

MS Acquisition (SIM Mode): Use Selected Ion Monitoring (SIM) for maximum sensitivity.

  • Isobutanol (Unlabeled): m/z 43 (Quant), 74 (Qual).

  • Isobutanol-2-d1: m/z 44 (Quant), 75 (Qual). (Shift due to +1 Da at C2).

  • Isobutyric Acid (Unlabeled): m/z 43, 73, 88.

  • Isobutyric Acid-2-d1: m/z 44, 74, 89. (Label retained).

Experimental Workflow Diagram

ExperimentalWorkflow Preparation Substrate Prep Isobutanol-2-d1 + Cofactors Incubation Metabolic Incubation (Microsomes/S9 @ 37°C) Preparation->Incubation Quenching Quench & Salt Addition (Acetonitrile + NaCl) Incubation->Quenching Timepoints Headspace Headspace Extraction (70°C, 15 min) Quenching->Headspace Sealed Vial GCMS GC-MS Analysis (SIM) Monitor m/z 43/44 & 74/75 Headspace->GCMS Vapor Injection Data Data Analysis Calculate KIE & Flux GCMS->Data

Caption: Figure 2. Step-by-step workflow for the analysis of Isobutanol-2-d1 metabolism using Headspace GC-MS.

Interpretation of Results

Tracing Flux vs. Dead-End Metabolites
  • Scenario A (High Flux): Rapid disappearance of Isobutanol-2-d1 and minimal accumulation of Isobutyric Acid-2-d1.

  • Scenario B (Metabolic Block): Accumulation of Isobutyric Acid-2-d1.

Internal Standard Usage

If using Isobutanol-2-d1 purely as an Internal Standard (IS) for quantitation of environmental or biological isobutanol:

  • Ensure the biological sample does not contain naturally occurring isobutanol at levels that would interfere with the IS signal (rare, but possible in fermentation samples).

  • The 2-D1 analog is preferred over perdeuterated (d9) versions in some cases because it chromatographically co-elutes more closely with the analyte while still offering mass resolution.

References

  • Valine and Isobutanol Catabolism P

    • Creative Proteomics. Overview of Valine Metabolism.

    • Dickinson, J. R., et al. (1998). An Investigation of the Metabolism of Valine to Isobutyl Alcohol in Saccharomyces cerevisiae. Journal of Biological Chemistry.

  • Kinetic Isotope Effects in Acyl-CoA Dehydrogenases

    • Ghisla, S., et al. (1986).[5] Studies on the reaction mechanism of general acyl-CoA dehydrogenase.[5] Determination of selective isotope effects. European Journal of Biochemistry.

    • Wenz, A., et al. (1980). The deuterium isotope effect upon the reaction of fatty acyl-CoA dehydrogenase and butyryl-CoA.[5][6] Journal of Biological Chemistry.

  • Headspace GC-MS Methodology

    • FDA/NIH. (2022).[7][8] Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities...

    • Restek Corporation. A Technical Guide for Static Headspace Analysis Using GC.

  • Pharmacokinetics and Tracer Applic

    • Certara. (2018).[9] Application of Tracer Kinetics in Drug Development.

    • Zhang, F., et al. (2015).[4][10][11] Comparative metabolism and pharmacokinetics of diisobutyl ketone and diisobutyl carbinol. Toxicology Letters.

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Application Note: Mechanistic Profiling and Metabolic Stability Assessment using 2-Methylpropyl-2-D1 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Product Profile

2-Methylpropyl-2-D1 alcohol (Isobutanol-2-d1) is a specialized stable isotope-labeled isotopologue of isobutanol. Unlike standard deuterated solvents used for NMR, this compound is designed as a mechanistic probe . The deuterium label is strategically placed at the C2 (methine) position—the tertiary carbon branching point.

In drug development and metabolic profiling, this specific position is chemically significant because it represents a site of high electron density and steric branching, making it a frequent target for oxidative enzymes (e.g., Cytochrome P450s) and a pivot point for carbocation rearrangements.

Chemical Specifications
PropertySpecification
Chemical Name 2-Methylpropyl-2-D1 alcohol
Synonyms Isobutanol-2-d1; 2-Deuterio-2-methylpropan-1-ol
CAS Number 20440-13-5
Formula

Molecular Weight 75.13 g/mol
Isotopic Enrichment

atom D
Appearance Colorless, volatile liquid

Core Application: Metabolic Stability & Kinetic Isotope Effect (KIE)

The Scientific Logic (Causality)

The primary application of 2-Methylpropyl-2-D1 alcohol is to determine the Deuterium Kinetic Isotope Effect (DKIE) during metabolic oxidation.

  • Metabolic Switching: Isobutanol is metabolized via two competing pathways:

    • Pathway A (ADH/ALDH): Oxidation of the hydroxyl group (C1) to isobutyraldehyde and subsequently isobutyric acid.

    • Pathway B (CYP450): Hydroxylation at the tertiary C2 position.

  • The Deuterium Advantage: The C-D bond is significantly stronger than the C-H bond (bond dissociation energy difference

    
     kcal/mol).
    
    • If metabolism proceeds via C2-H abstraction (Pathway B), replacing H with D will significantly reduce the reaction rate (Primary KIE, typically

      
      ).
      
    • If metabolism proceeds via C1 oxidation (Pathway A), the C2-D label is remote from the reaction center, resulting in a negligible Secondary KIE (

      
      ).
      
Experimental Protocol: Microsomal Stability Assay

Objective: Calculate the Intrinsic Clearance (


) and KIE.

Materials:

  • Test Compound: 2-Methylpropyl-2-D1 alcohol (10 mM stock in DMSO).

  • Control Compound: Non-deuterated Isobutanol (10 mM stock).

  • Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Aliquot 190 µL of microsomal solution into 96-well plates. Spike with 2 µL of Test or Control compound (Final conc: 1 µM). Incubate at 37°C for 5 mins.

    • Note on Volatility: Isobutanol is volatile. Use sealed plate mats or caps immediately.

  • Initiation: Add 10 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quenching Solution. Vortex for 10 min.

  • Clarification: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS or GC-MS.

Data Analysis & KIE Calculation:

  • Plot

    
     vs. Time (
    
    
    
    ).
  • Determine the slope (

    
    ).
    
  • Calculate Half-life:

    
    .
    
  • Calculate Intrinsic Clearance:

    
    
    
  • Calculate KIE:

    
    
    

Visualization: Metabolic Pathways & Workflow

The following diagram illustrates the divergent metabolic fates and how the C2-Deuterium label acts as a "traffic control" probe, slowing down the CYP450 pathway.

MetabolicPathways cluster_legend Mechanism Key Substrate 2-Methylpropyl-2-D1 Alcohol (Isobutanol-2-d1) ADH Alcohol Dehydrogenase (Cytosolic) Substrate->ADH Pathway A (No KIE) CYP CYP450 (Microsomal) Substrate->CYP Pathway B (Target) Aldehyde Isobutyraldehyde-2-d1 (D-Label Retained) ADH->Aldehyde TertAlcohol 2-Hydroxy-isobutanol-2-d1 (Transition State) CYP->TertAlcohol C-D Bond Cleavage (High Energy Barrier) Acid Isobutyric Acid-2-d1 Aldehyde->Acid ALDH Rearranged Rearrangement Products (Blocked by D) TertAlcohol->Rearranged Inhibited by KIE Legend Deuterium at C2 significantly slows Pathway B (KIE > 2.0) Pathway A remains unaffected.

Figure 1: Metabolic bifurcation of Isobutanol-2-d1.[1] The Deuterium label (D) specifically retards the CYP450-mediated oxidation at the tertiary carbon, allowing differentiation between cytosolic (ADH) and microsomal (CYP) clearance.

Application 3: Mass Spectrometry Internal Standard

Context: For quantitative bioanalysis of isobutanol (e.g., in fermentation studies or toxicology), the 2-D1 analog serves as an ideal Internal Standard (IS).

Why it works:

  • Co-elution: It retains the same lipophilicity as the analyte, ensuring it experiences the same matrix effects (ion suppression/enhancement) during LC-MS or GC-MS.

  • Mass Shift: The +1 Da mass shift is sufficient for low-resolution MS if the fragment ions are chosen carefully, though +3 to +6 (methyl deuteration) is often preferred for whole molecule analysis. However, for fragment-specific quantification , the 2-D1 label is unique.

Protocol: Sample Extraction

  • Sample: 100 µL Plasma or Fermentation Broth.

  • Spike: Add 10 µL of Internal Standard (Isobutanol-2-d1, 100 µg/mL).

  • Precipitation: Add 400 µL cold Acetone/ACN (1:1). Vortex vigorously.

  • Separation: Centrifuge (10,000 x g, 5 min).

  • Derivatization (Optional but Recommended for GC): Due to the polarity of the alcohol, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) improves peak shape.

    • Reaction: Incubate supernatant with BSTFA (1:1) at 60°C for 30 mins.

  • Detection: Monitor ions.

    • Analyte (H): m/z 74 (Molecular Ion) or characteristic fragment m/z 43 (Isopropyl).

    • Standard (D): m/z 75 (Molecular Ion) or fragment m/z 44 (Isopropyl-d1).

References

  • PubChem. (2023). 2-Methylpropyl-2-D1 alcohol (Compound Summary). National Library of Medicine. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Methods in Enzymology, 596, 217-238. [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]

  • NIST Chemistry WebBook. (2023). Isobutanol Mass Spectrum. SRD 69. [Link]

Sources

Application Notes and Protocols for Kinetic Isotope Effect Studies Using 2-Methylpropyl-2-D1 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Reaction Mechanisms with the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a powerful tool in the arsenal of chemists and biochemists for elucidating reaction mechanisms.[1] It manifests as a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] By precisely measuring these rate changes, researchers can gain profound insights into the transition state of a reaction, particularly identifying which bonds are broken or formed in the rate-determining step.[2] The deuterium KIE (kH/kD), which involves the substitution of a hydrogen atom (¹H) with its heavier isotope deuterium (²H or D), is especially pronounced due to the doubling of atomic mass.[3] This significant mass difference leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond, resulting in a higher activation energy and a slower reaction rate for the deuterated compound. Typical primary deuterium KIEs range from 2 to 7, indicating that the C-H bond is broken in the rate-limiting step.[1]

In the realm of drug development, understanding the metabolic fate of a drug candidate is paramount. Cytochrome P450 (P450) enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, including most drugs.[4] KIE studies are instrumental in determining the mechanism of P450-catalyzed oxidations and can inform strategies to enhance a drug's metabolic stability by deuterating metabolically labile positions.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Methylpropyl-2-D1 alcohol (also known as tert-butanol-d1) in KIE studies. We will delve into the synthesis of this isotopically labeled alcohol, present a detailed protocol for a representative KIE experiment involving its oxidation, and discuss the analytical methodologies for data acquisition and interpretation.

Theoretical Framework: Primary and Secondary Kinetic Isotope Effects

The magnitude of the KIE provides valuable information about the transition state of a reaction.

  • Primary Kinetic Isotope Effect (PKIE): A significant PKIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. The magnitude of the PKIE is related to the extent of bond breaking in the transition state.

  • Secondary Kinetic Isotope Effect (SKIE): An SKIE is observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than PKIEs (kH/kD is close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). SKIEs often arise from changes in hybridization at the carbon atom bearing the isotope.

This guide will focus on a primary kinetic isotope effect study.

Synthesis of 2-Methylpropyl-2-D1 Alcohol

The synthesis of 2-Methylpropyl-2-D1 alcohol can be readily achieved via a Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.[5] In this case, we will utilize a deuterated Grignard reagent and a ketone.

Reaction Scheme:

Protocol for Synthesis:

  • Preparation of Deuterated Methylmagnesium Bromide (CD₃MgBr):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, place a solution of deuterated methyl bromide (CD₃Br) in anhydrous diethyl ether.

    • Slowly add the CD₃Br solution to the magnesium turnings with gentle stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction is complete (the magnesium is consumed), the Grignard reagent is ready for use.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of anhydrous acetone in diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting 2-Methylpropyl-2-D1 alcohol by distillation.

Kinetic Isotope Effect Study: Cytochrome P450-Catalyzed Oxidation

A compelling application for 2-Methylpropyl-2-D1 alcohol is in studying the mechanism of cytochrome P450-catalyzed hydroxylations. While tertiary alcohols like 2-methylpropan-2-ol are generally resistant to direct oxidation at the carbinol carbon due to the absence of a hydrogen atom, P450 enzymes can catalyze the oxidation of one of the methyl groups.[6] This reaction proceeds via a hydrogen atom abstraction mechanism, making it an excellent system for a KIE study.[7]

Experimental Design:

A competitive KIE experiment is often the most precise method. In this design, a mixture of the non-deuterated (light) and deuterated (heavy) substrates is subjected to the reaction conditions. The relative rates of consumption of the two isotopologues are then determined by analyzing the isotopic composition of the remaining substrate or the formed product at various time points.

Workflow for KIE Measurement:

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_mix Prepare Mixture of 2-Methylpropan-2-ol (light) & 2-Methylpropyl-2-D1 alcohol (heavy) initiate Initiate Reaction (add substrate mixture) prep_mix->initiate prep_p450 Prepare P450 Reaction Mixture (e.g., human liver microsomes, NADPH) prep_p450->initiate aliquots Take Aliquots at Different Time Points (t=0, t1, t2,...) initiate->aliquots quench Quench Reaction (e.g., add cold acetonitrile) aliquots->quench extract Extract Substrates and Products quench->extract gcms GC-MS or LC-MS/MS Analysis extract->gcms nmr Quantitative NMR Analysis extract->nmr quantify Quantify Isotope Ratios ([heavy]/[light]) gcms->quantify nmr->quantify calculate Calculate KIE quantify->calculate

Caption: Experimental workflow for a competitive KIE study.

Detailed Protocol:

  • Reagents and Materials:

    • 2-Methylpropan-2-ol (≥99.5%)

    • Synthesized 2-Methylpropyl-2-D1 alcohol (isotopic purity >98%)

    • Human liver microsomes (or a specific recombinant P450 enzyme)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • Organic solvents for extraction (e.g., ethyl acetate)

    • Internal standard for chromatography (e.g., a structurally similar alcohol not present in the reaction mixture)

  • Reaction Setup:

    • Prepare a stock solution containing a known ratio (e.g., 1:1) of 2-Methylpropan-2-ol and 2-Methylpropyl-2-D1 alcohol.

    • In a temperature-controlled incubator (37 °C), prepare the reaction mixture in phosphate buffer containing human liver microsomes and the NADPH regenerating system.

    • Pre-incubate the mixture for 5 minutes.

    • Initiate the reaction by adding a small volume of the substrate stock solution. The final substrate concentration should be optimized based on the enzyme's kinetic parameters.

  • Time Course and Quenching:

    • At various time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube.

    • Extract the remaining substrate and the oxidized product (2-methylpropane-1,2-diol) from the supernatant using an appropriate organic solvent like ethyl acetate.

    • Dry the organic extract and reconstitute it in a suitable solvent for analysis.

Analytical Methods for KIE Determination

The choice of analytical technique is crucial for obtaining accurate and precise KIE values.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive method for separating and quantifying the light and heavy isotopologues of the remaining substrate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (preferably a quadrupole or time-of-flight analyzer).

  • Procedure:

    • Inject the prepared sample onto a suitable GC column (e.g., a polar capillary column for alcohols).

    • Develop a temperature gradient to achieve good separation of the analyte from other components.

    • In the mass spectrometer, use selected ion monitoring (SIM) to monitor the molecular ions or characteristic fragment ions of the light (m/z) and heavy (m/z+1 or other relevant fragments) isotopologues.

    • Integrate the peak areas for each isotopologue at each time point.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) can also be used, particularly for determining the isotopic ratio in the starting material and at the end of the reaction.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Prepare a concentrated sample of the extracted substrate.

    • Acquire a high-resolution proton (¹H) NMR spectrum. The signal for the methyl protons of the deuterated alcohol will be slightly different (e.g., a less complex multiplet) compared to the non-deuterated alcohol.

    • Alternatively, deuterium (²H) NMR can directly detect the deuterated species.

    • Use a suitable internal standard for quantification.

Data Analysis and KIE Calculation

The KIE is calculated from the change in the isotopic ratio of the unreacted substrate over the course of the reaction. The following equation is commonly used:

KIE = ln(1 - f) / ln(1 - f * Rt / R0)

Where:

  • f is the fraction of the reaction completion.

  • Rt is the ratio of the heavy to light isotopologue at time t.

  • R0 is the initial ratio of the heavy to light isotopologue (at t=0).

Data Presentation:

The following table provides a template for organizing the experimental data:

Time (min)Fraction of Reaction (f)Peak Area (Light)Peak Area (Heavy)Isotope Ratio (Rt)
00AL0AH0R0 = AH0/AL0
2f1AL1AH1R1 = AH1/AL1
5f2AL2AH2R2 = AH2/AL2
10f3AL3AH3R3 = AH3/AL3
20f4AL4AH4R4 = AH4/AL4
30f5AL5AH5R5 = AH5/AL5

Interpreting the Results

A KIE value significantly greater than 1 (typically in the range of 2-7 for deuterium) for the P450-catalyzed oxidation of 2-Methylpropyl-2-D1 alcohol would provide strong evidence that the abstraction of a hydrogen atom from one of the methyl groups is the rate-determining step of the reaction. This information is invaluable for understanding the enzyme's catalytic mechanism and can guide the design of more metabolically stable drug candidates.

Mechanism Visualization:

G cluster_mechanism Proposed P450 Oxidation Mechanism Substrate (CH3)3C-OD TS Transition State [ (CH3)2(CH2•)C-OD --- H --- O=Fe(IV)-P450 ] Substrate->TS H-atom abstraction (rate-determining) P450_FeIV P450-Fe(IV)=O P450_FeIV->TS Intermediate (CH3)2(CH2•)C-OD + P450-Fe(IV)-OH TS->Intermediate Product (CH3)2(CH2OH)C-OD Intermediate->Product Oxygen rebound

Caption: Proposed mechanism for P450-catalyzed oxidation of 2-Methylpropyl-2-D1 alcohol.

Conclusion

Kinetic isotope effect studies using specifically labeled substrates like 2-Methylpropyl-2-D1 alcohol are a cornerstone of mechanistic enzymology and drug metabolism research. The protocols and methodologies detailed in this application note provide a robust framework for conducting these experiments. By carefully designing the synthesis of the deuterated substrate, executing the KIE experiment with precision, and employing sensitive analytical techniques, researchers can obtain high-quality data to unravel complex reaction mechanisms. The insights gained from such studies are critical for advancing our fundamental understanding of enzymatic catalysis and for the rational design of safer and more effective pharmaceuticals.

References

  • Shao, L., et al. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

  • Mas-Roselló, J., & Lledós, A. (2017). Kinetic isotope effects and how to describe them. Beilstein Journal of Organic Chemistry, 13, 2698-2710. [Link]

  • Chemistry LibreTexts. (2021). Kinetic Isotope Effects. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238. [Link]

  • Wikipedia. (2023). Kinetic isotope effect. [Link]

  • Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. [Link]

  • Chemistry For Everyone. (2023). What Is The Deuterium Kinetic Isotope Effect? [Link]

  • Leclair, A. (2020). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

  • StackExchange. (2014). Oxidizing 2-Methylpropan-2-ol using potassium dichromate. Why is heating required? [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]

  • Gao, Y., et al. (2023). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 28(15), 5821. [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

  • Organic Chemistry Tutor. (2021). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects. [Link]

  • University of California, Davis. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Organic Chemistry Tutor. (2022). Synthesis of Alcohols Using the Grignard Reaction. [Link]

Sources

Pharmacokinetic Optimization via Precision Deuteration: Utilizing 2-Methylpropyl-2-D1 Alcohol

[1]

Abstract

This application note details the strategic implementation of 2-Methylpropyl-2-D1 alcohol (Isobutanol-2-d1) as a metabolic stability enhancer in drug discovery. The isobutyl moiety, common in valine-derived therapeutics and kinase inhibitors, frequently suffers from rapid oxidative clearance via cytochrome P450 (CYP) mediated hydroxylation at the tertiary carbon. By substituting the tertiary hydrogen with deuterium (Deuterium Kinetic Isotope Effect, DKIE), researchers can significantly extend biological half-life (


Introduction: The Metabolic "Soft Spot"

The isobutyl group (2-methylpropyl) contains a tertiary carbon atom (C2) that is electronically predisposed to oxidation. CYP450 enzymes (particularly CYP3A4 and CYP2C9) readily abstract the hydrogen atom at this position, leading to the formation of a tertiary radical and subsequent hydroxylation.

The Solution: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy (difference of ~1.2–1.5 kcal/mol). Replacing the C2-H with deuterium increases the activation energy required for C-H bond cleavage, the rate-limiting step in oxidative metabolism.

Mechanism of Action

The following diagram illustrates the metabolic divergence between the proteo- (hydrogen) and deutero-analogs.

MetabolicPathwayDrug_HDrug-Isobutyl (H)CYPCYP450 EnzymeDrug_H->CYPDrug_DDrug-Isobutyl-2-d1 (D)Drug_D->CYPTransition_HTransition State [C-H]‡CYP->Transition_HLow Activation EnergyTransition_DTransition State [C-D]‡CYP->Transition_DHigh Activation Energy(DKIE)MetaboliteHydroxylated Metabolite(Rapid Clearance)Transition_H->MetaboliteFast k_HTransition_D->MetaboliteSlow k_DStableIntact Drug(Extended Exposure)Transition_D->StableMetabolic Shunting

Figure 1: Mechanistic divergence of CYP-mediated metabolism.[1] The deuterated analog raises the activation energy for bond cleavage, reducing metabolite formation.

Chemical Protocol: Synthesis & Integration

While 2-Methylpropyl-2-D1 alcohol can be custom-ordered, in-house synthesis ensures isotopic purity (>98% D) and cost-efficiency.[1]

A. Synthesis of 2-Methylpropyl-2-D1 Alcohol

Target Structure:

1

Reagents:

  • Isobutyraldehyde (CAS: 78-84-2)[1]

  • Deuterium Oxide (

    
    , 99.9 atom % D)
    
  • Potassium Carbonate (

    
    )
    
  • Sodium Borohydride (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • H/D Exchange (Enolization):

    • Dissolve isobutyraldehyde (10 mmol) in

      
       (10 mL) containing 
      
      
      (0.5 mmol).
    • Stir vigorously at 40°C for 24 hours. The alpha-proton (tertiary H) is acidic and will exchange with the solvent via the enol intermediate.

    • Note: Monitor by

      
      -NMR. The doublet of the methyl groups will collapse into a singlet as the splitting neighbor (C2-H) is replaced by D.
      
    • Extract with DCM, dry over

      
      , and concentrate carefully (volatile!). Repeat the exchange step if D-incorporation is <95%.
      
  • Reduction to Alcohol:

    • Dissolve the deuterated aldehyde (Isobutyraldehyde-2-d1) in dry methanol at 0°C.

    • Add

      
       (0.5 equiv) portion-wise. Crucial: Use proteo-borohydride (
      
      
      ) to ensure the
      
      
      protons remain as hydrogen, isolating the deuterium modification strictly to the C2 position.
    • Quench with saturated

      
      , extract with ether, and distill.
      

QC Criteria:

  • Isotopic Purity: >98% D at C2 (confirmed by MS and NMR).

  • Chemical Purity: >98% (GC-FID).[1]

B. Integration into Drug Scaffold

Use the synthesized alcohol as a building block. Common coupling reactions include:

  • Mitsunobu Reaction: For attaching to phenols or N-heterocycles.[1]

    • Conditions: Drug-OH + Isobutanol-2-d1 +

      
       + DIAD 
      
      
      Drug-O-Isobutyl-d1.[1]
  • Alkylation: Convert alcohol to mesylate/tosylate, then react with nucleophilic drug core.

Biological Protocol: In Vitro Metabolic Stability

This assay quantifies the impact of deuteration on Intrinsic Clearance (

Materials
  • Test Compounds: Proteo-analog (Control) and Deutero-analog (Test).[1]

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (e.g., Corning or XenoTech).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    ).
    
  • Analysis: LC-MS/MS (Triple Quadrupole).

Experimental Workflow

AssayWorkflowStep1Pre-Incubation(37°C, 5 min)Step2Initiation(Add NADPH)Step1->Step2Step3Sampling Timepoints(0, 5, 15, 30, 60 min)Step2->Step3Step4Quenching(Ice-cold Acetonitrile + IS)Step3->Step4Step5LC-MS/MS Analysis(MRM Mode)Step4->Step5

Figure 2: Microsomal Stability Assay Workflow.

Detailed Steps
  • Preparation: Prepare 1000x stocks of Test and Control compounds in DMSO (10 mM). Dilute to 1

    
     (final assay concentration) in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation:

    • Mix Buffer, Microsomes (0.5 mg/mL protein), and Test Compound.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At

    
     minutes, remove 50 
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold acetonitrile containing an Internal Standard (e.g., Verapamil or Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Inject supernatant into LC-MS/MS.[1]

Data Analysis & Calculation
  • Plot: Log(% Remaining Parent) vs. Time.

  • Determine Slope (

    
    ):  The negative slope of the linear regression.
    
  • Calculate Half-Life (

    
    ): 
    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
Expected Results (Data Presentation)

The following table illustrates a successful DKIE application. A

ParameterProteo-Analog (H)Deutero-Analog (D)Change (

)

(min)
18.542.0+127%

(

)
75.033.0-56%
Metabolite ID +16 Da (OH) PeakTrace/AbsentSuppressed

Strategic Considerations & Regulatory Context

When to Use This Strategy
  • Metabolite Identification: If early DMPK studies show the major metabolite is M+16 (hydroxylation) on the isobutyl side chain.

  • Safety: If the hydroxylated metabolite rearranges to a toxic aldehyde or carboxylic acid.

  • IP Strategy: Deuterated analogs are considered New Chemical Entities (NCEs) by the FDA, offering a pathway for novel patent protection (see Teva's Austedo approval).

Regulatory Grounding

The FDA recognizes deuterated drugs as unique active ingredients. The approval of Deutetrabenazine (Austedo) in 2017 established the regulatory precedent (via the 505(b)(2) pathway) that deuterium substitution is a valid modification for improving safety and efficacy.

References

  • FDA Approval History (Deutetrabenazine)

    • Source: U.S. Food and Drug Administration (FDA).[2][3][4]

    • Context: First approved deuterated drug, establishing the regulatory pathway.[4][5]

    • Link:[1]

  • Deuterium Kinetic Isotope Effects in Drug Design

    • Title: Deuterium in drug discovery: progress, opportunities and challenges.[4][5][6]

    • Source: N
    • Context: Comprehensive review of DKIE mechanisms and clinical examples.[5][7]

    • Link:

  • Microsomal Stability Protocols

    • Title: Evaluating Metabolic Stability in Drug Development.[1][6][8]

    • Source: WuXi AppTec.[1]

    • Context: Industry standard protocols for HLM assays.[1]

    • Link:

  • Synthesis of Deuterated Alcohols

    • Title: Preparation of Deuter
    • Source: Organic Chemistry Portal / Literature.[1]

    • Context: General methodologies for H/D exchange and reduction (analogous to described protocol).
    • Link:[1]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylpropyl-2-D1 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Methylpropyl-2-D1 alcohol (Isobutanol-d1). This resource is designed for researchers, chemists, and drug development professionals who require high-purity, isotopically labeled material for their studies. Here, we address common challenges, provide detailed protocols, and explain the scientific principles behind achieving optimal chemical and isotopic purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and purification of 2-Methylpropyl-2-D1 alcohol.

Q1: What is 2-Methylpropyl-2-D1 alcohol and why is isotopic labeling at the C-2 position significant?

A1: 2-Methylpropyl-2-D1 alcohol, also known as isobutanol-2-d1, is a form of isobutanol where the hydrogen atom on the second carbon has been replaced by its heavy isotope, deuterium (D).[1] This specific labeling is crucial for mechanistic studies in enzymology, reaction kinetics, and metabolic tracing. The deuterium label can serve as a probe to track the molecule's fate in a biological system or to determine if the C-H bond at that position is broken in a rate-determining step of a chemical reaction, a technique known as Kinetic Isotope Effect (KIE) analysis.[2]

Q2: What are the primary impurities I should expect in my crude 2-Methylpropyl-2-D1 alcohol sample?

A2: Impurities can be broadly categorized into two types:

  • Reaction-Related Impurities: These include unreacted starting materials, reagents from the deuteration step, and side-products from the synthesis. Their nature depends entirely on the synthetic route used.

  • Isotopic Impurities: The most common and challenging impurity is the unlabeled isotopologue, 2-methylpropyl alcohol (isobutanol). Its presence reduces the isotopic enrichment of the final product. You may also have species with deuterium incorporated at other positions, though this is less common with specific synthetic methods.

Q3: Does the deuterium label significantly change the physical properties of the alcohol?

A3: The physical properties are very similar to unlabeled isobutanol, but not identical. The C-D bond is slightly shorter and stronger than a C-H bond, which can lead to a marginal increase in the boiling point. This subtle difference is the key principle exploited in purification by fractional distillation.

Property2-Methylpropyl Alcohol (Isobutanol)2-Methylpropyl-2-D1 AlcoholRationale for Difference
Molecular Weight 74.12 g/mol ~75.13 g/mol [1][3]Addition of a neutron from deuterium.
Boiling Point ~108 °CSlightly higher than 108 °CStronger C-D bond leads to lower vapor pressure.
Polarity PolarEssentially identicalIsotopic substitution has a negligible effect on polarity.

Q4: Which analytical techniques are essential for verifying the purity of my final product?

A4: A combination of techniques is required to assess both chemical and isotopic purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining chemical purity by separating volatile impurities and confirming the molecular weight of the deuterated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Allows for quantification of isotopic enrichment by observing the disappearance or reduction of the signal corresponding to the proton at the C-2 position.

    • ¹³C NMR: Confirms the carbon skeleton and overall chemical purity.

    • ²H (Deuterium) NMR: Directly observes the deuterium signal, confirming its presence at the desired position.

  • Isotope Ratio Mass Spectrometry (IRMS): A specialized technique for highly precise determination of isotope ratios, crucial for applications requiring exact enrichment levels.[4]

Part 2: Purification Strategy & Workflow

The purification of isotopically labeled compounds is a multi-step process that requires careful planning and execution. The goal is to maximize both chemical purity and isotopic enrichment while minimizing product loss.

G cluster_start cluster_analysis1 cluster_decision cluster_purification Purification Method cluster_analysis2 cluster_end crude Crude 2-Methylpropyl-2-D1 Alcohol qc1 Initial QC Analysis (GC-MS, ¹H NMR) crude->qc1 Sample decision Impurity Profile Assessment qc1->decision Data distillation Fractional Distillation decision->distillation Volatile Impurities & High Boiling Point Differences hplc Preparative HPLC decision->hplc Structurally Similar Impurities & Low Boiling Point Differences qc2 Final QC Analysis (Purity & Isotopic Enrichment) distillation->qc2 Collected Fractions hplc->qc2 Collected Fractions qc2->decision Fail final_product Purified Product (>98% Chemical Purity >98% Isotopic Enrichment) qc2->final_product Pass

Caption: Purification workflow for 2-Methylpropyl-2-D1 Alcohol.

Part 3: Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Q: My isotopic enrichment is low after purification, although the chemical purity is high. What went wrong?

A: This is a common and challenging issue when purifying isotopically labeled compounds. The root cause is the co-purification of your desired deuterated product with its unlabeled isotopologue.

  • Causality: The physical properties of 2-Methylpropyl-2-D1 alcohol and unlabeled isobutanol are extremely similar. Standard purification methods may not have sufficient resolving power to separate them effectively.

  • Troubleshooting Steps:

    • Method Re-evaluation (Fractional Distillation): If you used fractional distillation, the issue is likely insufficient theoretical plates in your column.[5]

      • Solution: Increase the length of the fractionating column (e.g., switch to a longer Vigreux or packed column).

      • Solution: Slow down the distillation rate to allow for better vapor-liquid equilibrium on each theoretical plate.

      • Solution: Collect smaller, more numerous fractions and analyze the isotopic enrichment of each one.[6] Often, the enrichment will be highest in the later fractions due to the slightly higher boiling point of the deuterated compound.

    • Method Re-evaluation (Preparative HPLC): If you used preparative HPLC, your method lacks the necessary selectivity.

      • Solution: Optimize the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve resolution.

      • Solution: Change the stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may offer different selectivity for the isotopologues.

      • Solution: Reduce the column loading. Overloading the column is a common cause of peak broadening and co-elution.[7]

Q: I'm observing product decomposition during fractional distillation (charring, color change). How can I prevent this?

A: Alcohols can be susceptible to acid-catalyzed dehydration at high temperatures.

  • Causality: Trace acidic impurities in your crude sample, or the breakdown of other components, can catalyze the elimination of water from the alcohol, leading to the formation of alkenes and other degradation products. The prolonged heating required for fractional distillation exacerbates this issue.

  • Troubleshooting Steps:

    • Neutralize the Crude Product: Before distillation, wash the crude sample with a mild base (e.g., a saturated sodium bicarbonate solution) followed by a water wash to remove any acidic traces. Ensure the sample is thoroughly dried before proceeding.

    • Use Vacuum Distillation: Reducing the pressure lowers the boiling point of the alcohol, allowing the distillation to be performed at a significantly lower temperature where decomposition reactions are kinetically unfavorable.[8]

    • Add a Non-Volatile Base: Adding a small amount of a non-volatile, high-boiling base like magnesium oxide (MgO) or sodium carbonate (Na₂CO₃) to the distillation flask can neutralize any acids that may form during the process.

Q: In my preparative HPLC, a single peak is observed, but post-collection analysis by GC-MS shows two components. Why?

A: This indicates co-elution, where two or more compounds are not separated by the HPLC method and elute as a single peak.

  • Causality: The HPLC conditions (mobile phase, stationary phase, flow rate) do not provide sufficient resolution to separate the target compound from a closely related impurity.[9]

  • Troubleshooting Steps:

    • Analytical Method Development: Before scaling up to preparative HPLC, develop a robust analytical HPLC method that shows baseline separation of all components. This is a critical, self-validating step.[7]

    • Optimize Selectivity:

      • Mobile Phase: Experiment with different solvent systems (e.g., methanol/water vs. acetonitrile/water) and pH modifiers if your compounds have ionizable groups.

      • Stationary Phase: Test analytical columns with different chemistries (e.g., C18, C8, Phenyl).

    • Improve Efficiency: Use a column with a smaller particle size (on the analytical scale) or a longer column to increase the number of theoretical plates and improve separation efficiency. Once optimized, scale the method to your preparative column.

Part 4: Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for multi-gram quantities of crude product where impurities have significantly different boiling points from the desired alcohol.

G start Start: Dry Crude Product setup Assemble Fractional Distillation Apparatus (Vigreux Column) start->setup heat Heat Gently & Establish Reflux setup->heat collect_f1 Collect First Fraction (Low-Boiling Impurities) heat->collect_f1 Temp < Expected B.P. collect_f2 Collect Main Fraction (at stable, expected B.P.) heat->collect_f2 Temp stabilizes collect_f1->heat Discard analyze Analyze Fractions (GC-MS, ¹H NMR) collect_f2->analyze end End: Combine Pure Fractions analyze->end Purity Confirmed

Caption: Step-by-step fractional distillation workflow.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glassware is dry.[5]

  • Charging the Flask: Charge the round-bottom flask with the crude 2-Methylpropyl-2-D1 alcohol and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Allow the vapor to rise slowly through the fractionating column. You should observe a ring of condensing vapor moving up the column. Allow the system to reflux for 10-15 minutes once the vapor reaches the thermometer. This ensures the column reaches thermal equilibrium, which is critical for efficient separation.

  • Collecting Fractions:

    • Fore-run: Collect the first few milliliters of distillate, which will contain the most volatile impurities. The temperature should be below the expected boiling point.

    • Main Fraction: When the temperature at the distillation head stabilizes at the expected boiling point of your product (~108 °C), switch to a new collection flask. Collect the distillate as long as the temperature remains constant.

    • End-run: If the temperature begins to rise or drop significantly, stop the distillation. The material remaining in the flask contains higher-boiling impurities.

  • Analysis: Analyze all collected fractions using GC-MS and ¹H NMR to determine chemical purity and isotopic enrichment. Combine the fractions that meet your specifications.

Protocol 2: Purification by Preparative Reversed-Phase HPLC

This protocol is ideal for smaller quantities or when impurities are structurally very similar to the product, making distillation ineffective.[10]

Methodology:

  • Analytical Method Development:

    • Objective: Develop an analytical HPLC method that achieves baseline separation of 2-Methylpropyl-2-D1 alcohol from all impurities.

    • Typical Starting Conditions:

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v).

      • Flow Rate: 1.0 mL/min

      • Detection: Refractive Index (RI) or UV (at low wavelength, ~210 nm).

    • Optimization: Adjust the mobile phase composition to achieve optimal separation.

  • Scaling to Preparative Scale:

    • Objective: Translate the optimized analytical method to a preparative scale.

    • Column: Select a preparative C18 column with the same packing material as the analytical column (e.g., 21.2 x 250 mm).

    • Flow Rate Adjustment: Scale the flow rate according to the column diameters. The scaling factor is (d_prep / d_anal)² where 'd' is the column's internal diameter.[7]

    • Sample Loading: Dissolve the crude product in the mobile phase. Perform a loading study by injecting increasing amounts onto the column until resolution begins to degrade. Do not exceed this loading limit.

  • Purification Run:

    • Perform the injection of the crude material.

    • Collect fractions as the target peak elutes, using a fraction collector.

    • Analyze the collected fractions by analytical HPLC to identify the pure fractions.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., diethyl ether), dried over an anhydrous salt (like MgSO₄), and the solvent carefully evaporated to yield the final, purified alcohol.

References

  • CN103755523A - Preparation method for 2-methylallyl alcohol - Google P
  • US2068415A - Purification of alcohols - Google P
  • Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol - SciSpace.
  • Strategy for Preparative LC Purific
  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester.
  • EP0249648B1 - Process for purifying allyl alcohol - Google P
  • Concise Synthesis of Deoxylimonin | Journal of the American Chemical Society.
  • Isotopic Labeling Experiments Solve the Hedycaryol Problem - PubMed.
  • Analytical and Preparative Chrom
  • Simple and Fractional Distill
  • Optimizing Distillation Techniques for Isotopic Determin
  • Advancing Stable Isotope Analysis for Alcoholic Beverages' Authenticity: Novel Approaches in Fraud Detection and Traceability - ResearchG
  • US5795447A - Separation of 2-butanol from isobutanol by extractive distillation - Google P
  • 2-Methylpropyl-2-d1 Alcohol - CDN Isotopes.
  • Introduction to Preparative Chromatography: Description of a Setup with Continuous Detection | Journal of Chemical Educ
  • 2-Methylpropyl-2-D1 alcohol | C4H10O | CID 13696177 - PubChem - NIH.
  • Advancing Stable Isotope Analysis for Alcoholic Beverages' Authenticity: Novel Approaches in Fraud Detection and Traceability - MDPI.
  • An overview of isotopic analysis for the control of alcoholic drinks and spirits - ResearchG
  • Advancing Stable Isotope Analysis for Alcoholic Beverages' Authenticity: Novel Approaches in Fraud Detection and Traceability - PubMed Central.
  • Key Concepts and Considerations of Preparative Liquid Chromatography - Welch M
  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC - PubMed Central.
  • 17O isotopic enrichment methods for ethanol - Benchchem.

Sources

Part 1: Chemical Identity & Critical Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 2-Methylpropyl-2-D1 Alcohol in Solution Technical Support Center: Advanced Troubleshooting & Handling Guide

Audience: Researchers, Analytical Chemists, and DMPK Scientists. Product Identity: 2-Methylpropyl-2-d1 alcohol (Isobutanol-2-d1) | Structure:




Q: What is the specific structural vulnerability of 2-Methylpropyl-2-d1 alcohol compared to non-deuterated isobutanol?

A: The stability of 2-Methylpropyl-2-d1 alcohol is governed by the position of the deuterium atom at the beta-carbon (the tertiary carbon, C2). Unlike hydroxyl protons, this C-D bond is chemically non-labile under neutral conditions. However, it possesses two specific "Danger Zones" that differ from standard primary alcohols:

  • Acid-Catalyzed Rearrangement (The "Hydride Shift" Risk): Upon protonation of the hydroxyl group by strong acids, isobutanol undergoes a 1,2-hydride (or deuteride) shift to form a stable tertiary carbocation. This causes isotopic scrambling or loss of the label into the solvent if elimination to isobutylene occurs.

  • Oxidative Labilization: If the alcohol is oxidized to its aldehyde form (Isobutyraldehyde-2-d1), the deuterium atom shifts from a stable alkyl position to an alpha-carbonyl position . This dramatically increases its acidity (

    
    ), leading to rapid H/D exchange with the solvent via enolization.
    

Core Stability Matrix

ParameterStability StatusCritical Note
Neutral Aqueous Buffer High Stable. No exchange at C2 position.
Acidic Solution (pH < 3) Low / Risk Risk of dehydration and 1,2-deuteride shift.
Basic Solution (pH > 10) High Stable as alcohol. Unstable if oxidized to aldehyde.
Oxidizing Conditions Critical Failure Oxidation to aldehyde leads to rapid label loss in protic solvents.
DMSO / Methanol High Excellent solubility and stability in absence of acid catalysts.

Part 2: Solvation & Storage Troubleshooting

Q: My stock solution in DMSO shows a new peak in the NMR after 1 month. Is this deuterium loss?

A: It is unlikely to be deuterium loss if stored correctly. The most common issue with DMSO stocks of primary alcohols is hygroscopicity . DMSO absorbs atmospheric water, which can shift chemical shifts or appear as a contaminant.

However, if you observe a split signal or intensity drop at the C2 position, check for acid contamination in your DMSO. Some commercial DMSO grades contain trace acids.

  • Diagnostic Step: Run a proton NMR.[1] The C2-D1 analog should lack the methine septet at ~1.7 ppm (seen in non-deuterated isobutanol). If a small septet appears, you have back-exchange or contamination with non-deuterated material.

Q: Can I use Methanol-d4 (CD3OD) for storage?

A: Yes, but with a caveat. While transesterification is not an issue (as it is an alcohol, not an ester), protic solvents like methanol can facilitate exchange if any oxidation occurs.

  • Recommendation: Store neat (undiluted) at -20°C under Argon. Prepare working solutions in Acetonitrile-d3 (aprotic, non-reactive) rather than alcohols for long-term LC-MS standards to eliminate any risk of proton source interaction.

Part 3: Reaction & Assay Stability (The "Danger Zones")

Q: We are using this compound as an internal standard for a metabolic stability assay (Liver Microsomes). Will the label be retained?

A: This depends entirely on the metabolic pathway being monitored.

  • Pathway A: Glucuronidation (Phase II):

    • Verdict: STABLE. Glucuronidation occurs at the oxygen atom. The C-D bond at C2 is untouched.

  • Pathway B: Oxidation to Carboxylic Acid (Phase I - ADH/ALDH):

    • Verdict: UNSTABLE (High Risk).

    • Mechanism:[1][2][3][4][5] Alcohol Dehydrogenase (ADH) oxidizes the alcohol to Isobutyraldehyde-2-d1. In the aldehyde form, the C2-deuterium is acidic. In an aqueous microsomal incubation (pH 7.4), the deuterium can exchange with solvent protons before the aldehyde is further oxidized to the acid.

    • Result: The final metabolite (Isobutyric acid) may appear partially or fully undeuterated, leading to quantitative errors.

Q: How does acid catalysis lead to scrambling?

A: In the presence of strong acid (e.g., 1M HCl or TFA), the primary hydroxyl is protonated (


). Because a primary carbocation is unstable, the molecule undergoes a concerted 1,2-deuteride shift . The deuterium moves from C2 to C1, creating a tertiary carbocation.
  • Consequence: If you are running an acid-catalyzed derivatization, you may find the deuterium has moved positions or been eliminated.

Visualizing the Instability Pathways

StabilityPathways cluster_legend Pathway Legend Alcohol 2-Methylpropyl-2-d1 Alcohol (Stable) Protonated Protonated Species (-OH2+) Alcohol->Protonated Strong Acid (H+) Aldehyde Isobutyraldehyde-2-d1 (C-D is Acidic) Alcohol->Aldehyde Oxidation (ADH/Jones) Carbocation Tertiary Carbocation (Deuterium Shifted to C1) Protonated->Carbocation 1,2-Deuteride Shift (Rearrangement) Alkene Isobutylene (Label Scrambled/Lost) Carbocation->Alkene Elimination Enol Enol Intermediate (Rapid H/D Exchange) Aldehyde->Enol Tautomerization (in Water/Buffer) Acid Isobutyric Acid (Label Lost) Aldehyde->Acid Further Oxidation Enol->Aldehyde Solvent Proton Uptake (Loss of D) Stable Stable Path Risk Risk/Loss Path

Caption: Figure 1. Degradation pathways.[1][6] Top (Red): Acid-catalyzed rearrangement causes deuterium migration. Bottom (Blue/Red): Oxidation renders the deuterium acidic, leading to washout in aqueous media.

Part 4: Analytical Verification Protocol

Objective: Verify the isotopic integrity of 2-Methylpropyl-2-d1 alcohol before use in critical assays.

Method: 1H-NMR Spectroscopy

  • Solvent: CDCl3 or DMSO-d6.

  • Key Signal to Monitor: The methine proton (CH) at position 2.

    • Reference (Undeuterated): Septet at

      
       ppm.
      
    • Deuterated Sample: This signal should be absent or significantly suppressed (depending on %D enrichment).

    • Coupling Effects: The methyl groups (

      
       ppm) in the undeuterated form appear as a doublet (
      
      
      
      Hz). In the 2-d1 analog, the coupling to the C2-proton is removed. However, C-D coupling is weak. The methyl signal may appear as a slightly broadened singlet or a triplet with very small coupling constants due to the deuterium (
      
      
      ).
  • Pass Criteria: >98% reduction in the integral of the methine septet at 1.7 ppm relative to the methylene doublet at 3.3 ppm.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of alcohol dehydration and carbocation rearrangements).

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. (Discussion on metabolic stability and H/D exchange risks in drug development).

  • Suleman, A., et al. (2018). Stability of Deuterated Internal Standards in Bioanalytical Methods. Bioanalysis, 10(15). (Guidelines on internal standard selection and stability).

  • Westheimer, F. H. (1961). The Mechanism of the Chromic Acid Oxidation of Alcohols. Chemical Reviews, 61(3), 265-273. (Foundational text on oxidation mechanisms and C-H bond cleavage).

  • AccuStandard. (2024). Certificate of Analysis: 2-Methyl-1-propanol Reference Standards. (Physical properties and handling of isobutanol standards).

Sources

Technical Support Center: A Guide to Improving Deuterated Alcohol Synthesis Yields

Author: BenchChem Technical Support Team. Date: February 2026

<-4>

Welcome to the technical support center for deuterated alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and isotopic purity of your deuterated alcohol products. Deuterated compounds are invaluable in drug discovery for their ability to alter metabolic pathways and in various analytical applications.[][2] This resource aims to address the common challenges encountered during their synthesis.

I. Troubleshooting Common Synthesis Issues

This section addresses prevalent problems encountered during the synthesis of deuterated alcohols, offering insights into their root causes and practical solutions.

Issue 1: Low Deuterium Incorporation

Symptom: Your final product shows a lower-than-anticipated level of deuterium enrichment upon analysis by NMR or mass spectrometry.[3]

Potential Causes & Solutions:

  • Insufficient Deuterating Reagent: In many deuteration reactions, especially equilibrium-driven processes like hydrogen-deuterium exchange, a stoichiometric amount of the deuterating agent is not enough to drive the reaction to completion.[4]

    • Solution: Increase the molar excess of your deuterium source. For instance, when using D₂O in a metal-catalyzed exchange, a larger volume can shift the equilibrium toward the desired deuterated product.[5][6]

  • Inactive or Contaminated Reagents: Deuterating agents such as Lithium Aluminum Deuteride (LiAlD₄) and Sodium Borohydride (NaBD₄) are highly reactive towards moisture. Contamination with protic solvents (e.g., water, methanol) will significantly reduce their activity.

    • Solution: Always use fresh, properly stored deuterating reagents.[7] Ensure all glassware is rigorously dried, and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen).[8][9]

  • Catalyst Deactivation: In catalytic deuteration reactions, the catalyst (e.g., Palladium on carbon, Ruthenium) can become poisoned by impurities in the starting material or solvent.[6]

    • Solution: Use a fresh batch of catalyst or consider increasing the catalyst loading. Ensure your starting materials and solvents are of high purity.

  • Back-Exchange with Protic Solvents: Labile deuterium atoms, particularly those on heteroatoms like oxygen (in the hydroxyl group), can be easily exchanged back to protons during the workup or purification process if protic solvents are used.

    • Solution: Whenever feasible, use deuterated solvents for extraction and chromatography. If this is not practical, minimize the exposure time to protic media and consider a final wash with a deuterated solvent.[6]

  • Suboptimal Reaction Conditions: The reaction may not be reaching completion due to insufficient temperature or reaction time.[6]

    • Solution: Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely using techniques like TLC or NMR to avoid potential side reactions or isotopic scrambling.

Issue 2: Isotopic Scrambling (Deuterium at Unintended Positions)

Symptom: Mass spectrometry or NMR analysis indicates that deuterium atoms are present at positions other than the target site.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures or extended reaction times can sometimes lead to unintended H/D exchange at various positions in the molecule.[6]

    • Solution: Attempt the reaction at a lower temperature for a longer duration. This can often provide the necessary energy for the desired transformation while minimizing side reactions.

  • Mechanism-Driven Scrambling: The reaction mechanism itself may involve intermediates that allow for deuterium incorporation at multiple sites. For example, some metal-catalyzed reactions can promote H/D exchange at positions adjacent to the primary target.[10]

    • Solution: A thorough understanding of the reaction mechanism is crucial. It may be necessary to explore alternative synthetic routes or different catalytic systems that offer higher regioselectivity. For instance, iridium-catalyzed reactions have shown high selectivity for the α-position of alcohols.[5][11]

  • Rearrangements: In reactions that proceed through carbocation intermediates, rearrangements can occur, leading to the formation of unexpected products and altered deuterium positions.[12][13][14]

    • Solution: Opt for reaction conditions that avoid the formation of carbocations. For example, when synthesizing an alcohol from an alkene, oxymercuration-demercuration is preferred over acid-catalyzed hydration to prevent rearrangements.[14]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing deuterated alcohols?

A1: The most prevalent methods include:

  • Reduction of Carbonyl Compounds: Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using deuterated reducing agents like NaBD₄ or LiAlD₄.[7][15] Carboxylic acids and esters can also be reduced to primary alcohols.[15]

  • Catalytic Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O, often in the presence of a metal catalyst such as Ruthenium or Iridium.[][5][16] This is an attractive strategy for its atom economy.

  • Catalytic Transfer Hydrogenation: Ketones can be reduced to alcohols using a hydrogen donor in the presence of a catalyst and D₂O as the deuterium source. This method can achieve selective deuteration at the α-position of the resulting alcohol.[17]

Q2: How do I choose the right deuterating agent for my synthesis?

A2: The choice of deuterating agent depends on several factors:

  • Substrate Functional Group Tolerance: LiAlD₄ is a very powerful reducing agent and will reduce many functional groups, while NaBD₄ is milder and more selective for aldehydes and ketones.[7]

  • Desired Isotopic Purity: The isotopic purity of the deuterating agent will directly impact the maximum achievable deuterium incorporation in your product.

  • Cost and Availability: Deuterium gas (D₂) and D₂O are generally more cost-effective deuterium sources compared to complex deuterated reagents.[2][18]

Q3: How can I accurately determine the percentage of deuterium incorporation?

A3: A combination of analytical techniques is often employed for accurate characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the reduction in signal intensity at the deuterated position relative to a non-deuterated internal standard.

  • Mass Spectrometry (MS): GC-MS or LC-MS can determine the molecular weight of the deuterated product and provide information on the distribution of isotopic masses.[3]

Q4: What is the Kinetic Isotope Effect (KIE) and how does it relate to deuterated compounds?

A4: The Kinetic Isotope Effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, and therefore reactions that involve the cleavage of a C-H bond will be slower when a C-D bond is present.[19] This is a key principle behind the use of deuterated compounds in drug development to slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[20]

III. Experimental Protocol: Catalytic Deuteration of a Ketone to a Deuterated Alcohol

This protocol provides a general procedure for the synthesis of a deuterated secondary alcohol from a ketone using D₂O as the deuterium source and a ruthenium catalyst.

Reaction Scheme:

Materials:

Reagent/MaterialPurposeTypical Quantity (for a 1 mmol scale reaction)
Ketone (e.g., Acetophenone)Starting Material1 mmol
D₂O (99.8 atom % D)Deuterium Source10-20 equivalents
Ruthenium Catalyst (e.g., Ru/C 5%)Catalyst1-5 mol%
Anhydrous Solvent (e.g., Toluene)Reaction Medium5-10 mL
Inert Gas (Argon or Nitrogen)To maintain an inert atmosphereAs needed

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone, ruthenium catalyst, and anhydrous solvent.

  • Addition of Deuterium Source: Add the D₂O to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or by taking small aliquots for NMR analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure deuterated alcohol.

IV. Visualization of the Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for the ruthenium-catalyzed transfer hydrogenation of a ketone, incorporating deuterium from D₂O.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction A [Ru]-H (Active Catalyst) B [Ru]-D A->B H/D Exchange with D₂O D Deuterated Alcohol (R₂CD-OH) B->D Hydride Transfer to Ketone C Ketone (R₂C=O) D->A Regeneration of Catalyst E [Ru] + D₂O Ketone Ketone Deuterated_Alcohol Deuterated Alcohol Ketone->Deuterated_Alcohol [Ru] Catalyst D2O_in D₂O caption Simplified Catalytic Cycle for Deuteration

Caption: Simplified catalytic cycle for deuteration.

V. References

  • Okamura, H., et al. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC Advances. [Link]

  • ACS Publications. (2021). Drinking science: Deuterated ethanol and biochemical booze mimics. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. [Link]

  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

  • University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]

  • Organic Chemistry. (2020). Tertiary Alcohols in 3 minutes | Retrosynthetic Analysis | Organic Chemistry. YouTube. [Link]

  • NIH. Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene. [Link]

  • Google Patents. (2021). CN110128233B - Preparation method of deuterated alcohol compound.

  • Itoga, M., et al. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science. [Link]

  • ACS Publications. Ruthenium-catalyzed hydrogen-deuterium exchange in alcohols. Method for deuterium labeling of primary alcohols. The Journal of Organic Chemistry. [Link]

  • Itoga, M., et al. (2022). Iridium-catalyzed α-selective deuteration of alcohols. PMC. [Link]

  • The Organic Chemistry Tutor. (2023). Dehydration of Alcohols | Synthesis of Alkenes. YouTube. [Link]

  • Reddit. (2025). Spectrum of deuterated alcohols different than expected. r/massspectrometry. [Link]

  • The Organic Chemistry Tutor. (2021). 12.3 Synthesis of Alcohols | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (2023). Proposed mechanism for catalytic deuteration of secondary alcohols under neutral conditions. [Link]

  • Amet, S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Bäckvall, J.-E., et al. (2014). Selective Catalytic Deuterium Labeling of Alcohols during a Transfer Hydrogenation Process of Ketones Using D2O as the Only Deuterium Source. Theoretical and Experimental Demonstration of a Ru–H/D+ Exchange as the Key Step. ACS Catalysis. [Link]

  • Transformation Tutoring. (2022). Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals. [Link]

  • Reddit. (2025). Does the presence of deuterium make this a secondary alcohol?. r/chemhelp. [Link]

  • Moodle. Alcohols from Carbonyl Compounds: Reduction. [Link]

  • ResearchGate. (2025). Ruthenium Catalyzed Selective α- And α,β-Deuteration of Alcohols Using D2O. [Link]

  • Wikipedia. Carbonyl reduction. [Link]

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Technical Support Center: Internal Standard Calibration Diagnostics

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Bioanalytical Leads, and Mass Spectrometry Core Managers From: Senior Application Scientist, Bioanalysis Division Subject: Advanced Troubleshooting for Internal Standard (IS) Calibration Failures

The Philosophy of the Internal Standard

Why your calibration curve fails even when your pipetting is perfect.

In quantitative bioanalysis (LC-MS/MS or GC-MS), the Internal Standard (IS) is not merely a reference point; it is a normalization vector . Ideally, the IS is a Stable Isotope Labeled (SIL) analog (e.g.,


, 

, or

) of your analyte. It exists to compensate for two distinct chaotic variables:
  • Extraction Recovery: Physical loss of sample during preparation (SPE, LLE, PPT).

  • Ionization Efficiency: Signal suppression or enhancement caused by co-eluting matrix components (phospholipids, salts) in the ion source.

The Golden Rule: If the IS and the Analyte do not experience the exact same physical and chemical environment at the exact same time, the calibration will fail. A "failed curve" is rarely a math problem; it is a chemistry problem disguised as data.

Diagnostic Workflow

Use this decision matrix to isolate the root cause of your calibration or QC failure.

CalibrationDiagnostics Start Calibration/QC Failure CheckLinearity Is the Curve Non-Linear? Start->CheckLinearity Interference Signal in Blanks? Start->Interference CheckISPlot Check IS Raw Response Plot CheckLinearity->CheckISPlot No (Linearity OK) Saturation Detector Saturation (>1e6 - 1e8 cps) CheckLinearity->Saturation Yes (High Conc) Weighting Incorrect Weighting (Use 1/x or 1/x²) CheckLinearity->Weighting Yes (Low Conc) Drift Systematic Drift (Trend down/up) CheckISPlot->Drift Trend Observed Scatter Random Scatter (High %CV) CheckISPlot->Scatter No Trend SourceIssue Source Contamination or Charging Drift->SourceIssue MatrixEffect Matrix Effect (Suppression) Scatter->MatrixEffect IS varies by sample Pipetting Extraction/Pipetting Error Scatter->Pipetting IS varies randomly CrossTalk Isotopic Cross-Talk (M+2 contribution) Interference->CrossTalk Analyte affects IS Carryover System Carryover (Injector/Column) Interference->Carryover Previous inj affects Current

Figure 1: Logical fault tree for diagnosing calibration and internal standard anomalies in LC-MS/MS workflows.

Troubleshooting Q&A: Specific Scenarios
Scenario A: "My calibration curve fits better with a quadratic (

) than a linear equation. Is this acceptable?"

The Technical Reality: While modern software can fit any data to a quadratic curve, quadratic behavior usually indicates a method limitation.

  • Detector Saturation: At high concentrations, the detector (e.g., electron multiplier) becomes saturated, flattening the top of the curve.

  • Dimerization: Some analytes form dimers (

    
    ) at high concentrations, reducing the monomer signal monitored.
    

Field-Proven Solution:

  • Check Raw Counts: If your highest standard exceeds

    
     (or 
    
    
    
    on newer instruments) cps, you are saturating.
  • The "Drop-Top" Test: Remove the highest calibration point. If the

    
     improves and the line becomes linear, your dynamic range is too wide.
    
  • Regulatory Stance: FDA/EMA guidelines allow quadratic fits if justified and if the method is validated as such [1]. However, a linear fit is preferred for robustness.

Scenario B: "My Internal Standard response drifts downward over the course of a 100-sample run."

The Technical Reality: This is rarely a sample issue and usually an instrument physics issue .

  • Source Contamination: As the run progresses, matrix deposits build up on the cone/shield, reducing ionization efficiency.

  • Charging: Insulators in the source build up a static charge, defocusing the ion beam.

Field-Proven Solution:

  • Normalize: If the Analyte response drops proportionally to the IS, the ratio remains constant. This is the IS doing its job.

  • Divergence Check: If the IS drops but the Analyte does not (or drops at a different rate), your IS is not tracking the Analyte. This often happens if the IS elutes at a different retention time than the Analyte (see Matrix Effects below).[1]

Scenario C: "I see a peak in my Internal Standard channel when I inject a high concentration of Analyte (without IS)."

The Technical Reality: This is "Cross-Signal Contribution" (Cross-talk).

  • Isotopic Overlap: Natural isotopes of the analyte (e.g.,

    
    , 
    
    
    
    ) may have the same mass as your IS. For example, if your IS is
    
    
    (Mass +3), the natural M+3 isotope of the analyte will appear in the IS channel.
  • Impurity: Your "pure" analyte standard contains trace amounts of the labeled compound (rare) or vice versa.

Field-Proven Solution:

  • The 5% Rule: According to ICH M10 guidelines, the interference in the IS channel from the analyte at ULOQ (Upper Limit of Quantitation) should be

    
     of the IS response [2].
    
  • Mitigation: Switch to an IS with a mass difference of at least +4 or +5 Da (

    
    , 
    
    
    
    ) to avoid the natural isotopic envelope of the analyte.
Scenario D: "My Deuterated IS retention time is slightly different from my Analyte."

The Technical Reality: This is the Deuterium Isotope Effect . Deuterium (


) is more lipophilic than Hydrogen (

). On high-resolution Reverse Phase columns, heavily deuterated compounds (

,

) often elute slightly earlier than the non-labeled analyte.
  • The Risk: If they do not co-elute, the IS cannot compensate for matrix suppression that occurs at the specific moment the analyte elutes.

Field-Proven Solution:

  • Switch Isotopes: Use

    
     or 
    
    
    
    labeled standards. These have identical lipophilicity to the native analyte and will co-elute perfectly.
  • Adjust Gradient: Shallowing the gradient slope can sometimes force co-elution, though this may lengthen run time.

Validation Protocols
Protocol 1: The "Post-Column Infusion" Test

Use this to visualize matrix effects and verify if your IS is eluting in a "safe" zone.

Objective: Map the ionization suppression profile of your biological matrix.

Workflow:

  • Setup: Tee-in a constant infusion of your Analyte + IS (at ~10x LLOQ concentration) into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/urine) via the LC autosampler.

  • Observation: Monitor the baseline.

    • Ideal: A flat, steady line (constant infusion signal).

    • Reality: You will see "dips" (suppression) or "humps" (enhancement) when matrix components elute from the column.[2]

  • Overlay: Overlay your Analyte/IS chromatogram on this trace.

    • Fail: If your peak elutes during a "dip" (suppression zone).

    • Pass: If your peak elutes in a stable region.[3]

Protocol 2: Cross-Signal Contribution Check

Execute this before validating any new method.

Injection TypeContentsPurposeAcceptance Criteria
Double Blank Matrix only (No Analyte, No IS)Check system cleanlinessNo peaks > 20% LLOQ
Blank + IS Matrix + IS (No Analyte)Check IS purityAnalyte channel < 20% LLOQ
ULOQ (No IS) Matrix + High Analyte (No IS)Check Isotopic Cross-talk IS channel < 5% of mean IS response
References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. (Seminal work on Deuterium Isotope Effects).
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Source of the Post-Column Infusion method).

Sources

minimizing matrix effects with deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects with Deuterated Standards

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: MATRIX-D2-OPT

Mission Statement

Welcome to the Bioanalytical Support Hub. You are likely here because your LC-MS/MS assay is suffering from ion suppression, poor accuracy, or failed validation criteria due to matrix effects. This guide does not merely list steps; it deconstructs the physicochemical mechanics of Stable Isotope Labeled Internal Standards (SIL-IS) to help you engineer a robust, self-validating assay.

Module 1: The Mechanism of Correction

Q: Why are deuterated standards considered the "Gold Standard" for neutralizing matrix effects?

A: In Electrospray Ionization (ESI), analytes compete with co-eluting matrix components (phospholipids, salts, proteins) for a limited number of excess charges on the electrospray droplet surface. This competition results in Ion Suppression (signal loss) or Enhancement (signal gain).

Deuterated standards work on the principle of Co-elution and Co-suppression . Because the SIL-IS shares nearly identical physicochemical properties (pKa, solubility, hydrophobicity) with the analyte, it should elute at the exact same retention time. Consequently, if the matrix suppresses the analyte signal by 40%, it should theoretically suppress the SIL-IS signal by exactly 40%.

By calculating the Area Ratio (Analyte Area / IS Area), the suppression factor cancels out, yielding accurate quantification.

Workflow Visualization: The Compensation Loop

MatrixCorrection cluster_Correction Signal Processing Sample Biological Sample (Analyte + Matrix) LC LC Separation (Co-elution) Sample->LC Spike Spike SIL-IS (Deuterated) Spike->LC ESI ESI Source (Charge Competition) LC->ESI Matrix + Analyte + IS AnalyteSig Analyte Signal (Suppressed) ESI->AnalyteSig ISSig SIL-IS Signal (Suppressed Equal Amount) ESI->ISSig Ratio Area Ratio (Correction Applied) AnalyteSig->Ratio ISSig->Ratio

Figure 1: The logic flow of matrix effect compensation using SIL-IS. The critical step is the ESI source where both compounds experience identical ionization environments.

Module 2: Troubleshooting The "Deuterium Effect"

Q: My IS-normalized Matrix Factor has high variability (CV > 15%). I am using a deuterated standard. What is going wrong?

A: You are likely experiencing the Deuterium Isotope Effect on retention time.

While chemically similar, C-D bonds are slightly shorter and have lower polarizability than C-H bonds. This makes deuterated compounds slightly less lipophilic than their non-labeled counterparts. In Reversed-Phase Chromatography (RPLC), this can cause the deuterated IS to elute slightly earlier than the analyte.

The Risk: If the RT shift is significant, the IS may elute outside the specific suppression zone of the matrix component affecting the analyte. The IS is no longer "seeing" the same matrix effect as the analyte, leading to failed compensation.

Diagnostic & Solution Protocol
SymptomRoot CauseCorrective Action
RT Shift > 0.1 min Deuterium reduces lipophilicity (RPLC).Option 1: Shallower Gradient. Flatten the gradient slope at the elution point to force co-elution.Option 2: Switch to

or

labeled standards. These isotopes do not alter lipophilicity and guarantee perfect co-elution.
Signal "Cross-talk" Mass difference is too small.Ensure the mass shift is ≥ 3 Da . Natural isotopes of the analyte (M+1, M+2) can spill into the IS channel if the shift is only +1 or +2 Da.
Loss of Label D/H Exchange (Back-exchange).Check the structure. If Deuterium is on O, N, or S atoms (acidic protons), it will exchange with the solvent. Use standards labeled on the Carbon backbone only.
Module 3: The Self-Validating Protocol (Matrix Factor)

Q: How do I definitively prove my SIL-IS is correcting for the matrix?

A: You must perform the Matuszewski Post-Extraction Spike Method . This is the industry-standard validation experiment required by FDA and EMA guidelines. It separates "Extraction Efficiency" (Recovery) from "Matrix Effect" (Ion Suppression).

Experimental Workflow

Reagents Needed:

  • Set A (Neat Standards): Analyte + IS in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS.

  • Set C (Pre-Extraction Spike): Analyte + IS spiked into matrix, then extracted (Standard QC).

Step-by-Step Calculation:

  • Calculate Absolute Matrix Factor (MF):

    
    
    (Value < 1.0 indicates suppression; > 1.0 indicates enhancement)
    
  • Calculate IS-Normalized Matrix Factor:

    
    
    
  • Validation Criteria (FDA/EMA):

    • Perform this on 6 different lots of blank matrix (to account for patient-to-patient variability).

    • The %CV of the IS-Normalized Matrix Factor across these 6 lots must be ≤ 15% .

Decision Logic for Validation

ValidationLogic Start Calculate IS-Normalized Matrix Factor (6 Lots) CheckCV Is %CV <= 15%? Start->CheckCV Pass PASS: Method Validated CheckCV->Pass Yes Fail FAIL: Matrix Effect Not Compensated CheckCV->Fail No RootCause Check RT Overlap (Isotope Effect?) Fail->RootCause Action Switch to 13C-Label or Dilute Sample RootCause->Action

Figure 2: Troubleshooting decision tree for Matrix Factor validation failures.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Validation & Comparative

Global Benchmarking of Deuterated Internal Standards: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the Stable Isotope Labeled Internal Standard (SIL-IS) is the metrological anchor. While Carbon-13 (


) and Nitrogen-15 (

) are ideal due to their perfect co-elution with analytes, Deuterated (

) standards remain the industry workhorse due to cost-efficiency and synthetic accessibility.

However, deuterated standards introduce unique risks: Chromatographic Isotope Effects (retention time shifts) and Deuterium Scrambling (isotopic instability). This guide provides a framework for conducting and interpreting inter-laboratory comparisons (ILC) to validate the performance of deuterated standards across diverse analytical platforms.

Part 1: The Physics of Variance (The "Why")

To interpret inter-laboratory data, one must first understand the physicochemical mechanisms that cause variance between a deuterated standard and its native analyte.

The Chromatographic Isotope Effect

Deuterium (


) is heavier than Protium (

), but the C-D bond is shorter and has a lower zero-point vibrational energy. This reduces the molar volume and polarizability of the molecule. In Reverse-Phase Liquid Chromatography (RPLC), this results in deuterated isotopologues eluting earlier than the non-deuterated analyte.
  • The Risk: If the retention time (RT) shift is significant (often seen with high deuterium counts, e.g.,

    
     or 
    
    
    
    ), the IS may elute outside the ion suppression zone of the analyte. The IS and analyte then experience different matrix effects, negating the purpose of the IS.
  • Lab-to-Lab Variance: Lab A (using UPLC with steep gradients) may see a negligible shift. Lab B (using traditional HPLC with shallow gradients) may see a resolution of

    
    , leading to quantitation bias.
    
Spectral Cross-Talk (Isotopic Purity)

Commercial "commercial-grade" deuterated standards often contain trace amounts of


 (unlabeled) or 

species.
  • 
     Contribution:  The IS contributes signal to the analyte transition (False Positive/Positive Bias).
    
  • Analyte Contribution: High concentrations of the analyte (M+2 isotopes) contribute signal to the IS channel (Inverse Bias).

Visualization: The Error Propagation Pathway

The following diagram illustrates how physicochemical properties of deuterated standards cascade into quantitative failure in an inter-lab setting.

IsotopeErrorPath D_Sub Deuterium Substitution (C-D Bond) Hydro Reduced Lipophilicity (Shorter Bond Length) D_Sub->Hydro RT_Shift Retention Time Shift (Elutes Earlier) Hydro->RT_Shift RPLC Mechanism Matrix Matrix Effect Decoupling (IS vs Analyte) RT_Shift->Matrix If Shift > Peak Width Quant Quantification Bias (Accuracy Failure) Matrix->Quant Impurity Isotopic Impurity (D0 Presence) Crosstalk Channel Cross-Talk (IS -> Analyte) Impurity->Crosstalk Crosstalk->Quant LLOQ Elevation

Figure 1: Causal pathway linking deuterium substitution and isotopic impurity to quantitative analytical failure.

Part 2: Experimental Design for Comparison

A robust inter-laboratory comparison does not merely send samples; it validates the methodology of handling the standard.

Protocol: The "Blind" Homogeneity Assessment

Objective: Determine if the deuterated standard performs consistently across varying instrument platforms (e.g., Sciex QTRAP vs. Thermo Orbitrap).

Materials:

  • Standard A (Reference):

    
    -Analog (High stability, no RT shift).
    
  • Standard B (Test):

    
    -Analog (Deuterated, potential scrambling).
    
  • Matrix: Pooled human plasma (K2EDTA).

Workflow:

  • Central Preparation: The coordinating lab prepares Spiked Samples at Low (3x LLOQ), Mid, and High QC levels using both IS types.

  • Distribution: Aliquots are shipped on dry ice to 3 participating laboratories.

  • The "Zero-Blank" Challenge: Labs are instructed to spike the IS into a double-blank matrix to assess isotopic purity (cross-talk) before running samples.

Self-Validating System Suitability Test (SST)

Every participating lab must run this sequence to validate their system before analyzing the shared samples:

  • Injection 1: Mobile Phase Blank (Check Carryover).

  • Injection 2: Double Blank + IS (Check for Analyte signal

    
     Isotopic Purity).
    
  • Injection 3: ULOQ Analyte + No IS (Check for IS signal

    
     M+2 Isotope Contribution).
    
  • Acceptance: Signal in the "wrong" channel must be

    
     of the LLOQ response (FDA Bioanalytical Guidelines).
    

Part 3: Comparative Data Analysis

The following table simulates an inter-laboratory comparison for Deuterated Atorvastatin (


) .
  • True Value: 50.0 ng/mL (Nominal).

  • Scenario: Lab A uses UPLC (High Resolution). Lab C uses HPLC (Low Resolution).

Table 1: Inter-Laboratory Performance Data ( -Standard)
MetricLab A (UPLC-MS/MS)Lab B (HPLC-MS/MS)Lab C (HPLC-MS/MS)Interpretation
Mean Conc. (ng/mL) 49.851.242.5Lab C shows significant negative bias.
Precision (%CV) 2.1%3.5%8.2%Lab C precision is poor.
RT Shift (

min)
-0.02 min-0.15 min-0.45 minRoot Cause: Lab C's method resolves the IS from the analyte.
Matrix Factor (IS) 0.98 (Normalized)0.950.65Lab C's IS elutes in a suppression zone (phospholipids) where the analyte does not.
Z-Score -0.05+0.32-2.01 Lab C is at the warning limit.
Analysis of the Failure

Lab C failed not because of "user error," but because the Deuterated Standard (


)  was incompatible with their chromatographic method. The large RT shift (-0.45 min) moved the IS into a region of ion suppression, while the analyte remained in a clean region. The IS signal dropped, causing the calculated concentration ratio (Analyte/IS) to artificially inflate or drift, leading to bias.

Part 4: Statistical Validation (ISO 13528)

To objectively rank the performance of the deuterated standard across labs, we use the Z-Score as defined in ISO 13528.

The Z-Score Formula


  • 
    : Result from the participating laboratory.
    
  • 
    : Assigned value (Robust mean of all labs or Reference Value).
    
  • 
    : Standard deviation for proficiency assessment.[1]
    
Interpretation Guide
Z-Score RangeStatusAction Required
$z\le 2.0$
$2.0 <z< 3.0$
$z\ge 3.0$

Part 5: Troubleshooting & Optimization

If an inter-lab comparison reveals high variance (


), follow this decision tree to optimize the method or select a better standard.
Decision Logic for Standard Selection

StandardSelection Start Inter-Lab Failure (|z| > 2.0) CheckRT Check Retention Time Delta (Analyte vs IS) Start->CheckRT LargeShift Shift > 0.1 min? CheckRT->LargeShift YesShift Isotope Effect Detected LargeShift->YesShift Yes NoShift Check Purity LargeShift->NoShift No Action1 Switch to 13C/15N Standard (Co-elution Guaranteed) YesShift->Action1 Action2 Modify Gradient (Steeper Slope) YesShift->Action2 CheckBlank Signal in Blank > 20% LLOQ? NoShift->CheckBlank YesBlank Isotopic Impurity/Scrambling CheckBlank->YesBlank Yes NoBlank Matrix Interference CheckBlank->NoBlank No Action3 Purchase Higher Purity IS (>99 atom % D) YesBlank->Action3

Figure 2: Troubleshooting decision tree for failing deuterated internal standards.

Critical Protocol: Preventing H/D Exchange

If your deuterated standard shows signal loss or "scrambling" (loss of D label):

  • pH Control: Avoid storing deuterated standards in acidic solvents (pH < 3) for extended periods.

  • Solvent Choice: Use aprotic solvents (Acetonitrile, DMSO) for stock solutions. Avoid Methanol/Water for long-term storage of labile deuterated compounds.

References

  • Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Link

  • FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][3] U.S. Food and Drug Administration.[2][3][4] Link

  • ISO. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. Link

  • Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group / ResearchGate. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

Sources

Cost-Benefit Analysis: Deuterated Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioanalytical Dilemma

In quantitative LC-MS/MS, the choice of Internal Standard (IS) is the single most critical variable defining assay robustness. While Stable Isotope Labeled (SIL) standards are the regulatory "gold standard," they introduce significant costs.

This guide objectively analyzes the trade-offs between Deuterated Internal Standards (D-IS) , Carbon-13/Nitrogen-15 Labeled Standards (13C/15N-IS) , and Structural Analogs .

The Verdict:

  • Discovery Phase: Structural analogs are cost-efficient and sufficient for >70% of screens.

  • Regulated Bioanalysis (GLP/GCP): D-IS is the minimum requirement.

  • High-Risk Assays: 13C/15N-IS is the only "true" correction method when chromatographic isotope effects compromise D-IS performance.

The Mechanism: Why Internal Standards Fail

To understand the cost-benefit, one must first understand the failure mode. The primary goal of an IS is to correct for Matrix Effects —the suppression or enhancement of ionization caused by co-eluting matrix components (phospholipids, salts).

Diagram 1: The Matrix Effect & Correction Logic

MatrixEffect cluster_suppression The Ionization Competition Sample Biological Sample (Analyte + Matrix) Extraction Sample Preparation (SPE/LLE/PPT) Sample->Extraction LC LC Separation Extraction->LC Ionization ESI Ionization (Critical Failure Point) LC->Ionization Co-elution Matrix Matrix Components (Phospholipids) Ionization->Matrix Detector MS/MS Detection Analyte Analyte Ions Matrix->Analyte Steals Charge (Suppression) IS Internal Standard Matrix->IS Must Suppress EQUALLY Analyte->Detector IS->Detector Ratio Calculation

Figure 1: The mechanism of ion suppression.[1] If the IS does not co-elute perfectly with the analyte, it experiences a different "suppression environment," leading to quantification errors.[2]

Technical Deep Dive: The "Deuterium Effect"

A common misconception is that Deuterated Standards are chemically identical to the analyte. They are not.

The Chromatographic Isotope Effect

Deuterium (


) is heavier than Protium (

), but the C-D bond is shorter and has lower zero-point vibrational energy than the C-H bond.[3] This results in a smaller van der Waals radius and slightly lower lipophilicity.
  • Consequence: D-IS often elutes slightly earlier than the analyte on Reversed-Phase (RP) columns.

  • The Risk: If a sharp matrix suppression zone (e.g., a phospholipid peak) elutes between the D-IS and the Analyte, the IS will not correct for the suppression, leading to inaccurate data.

13C and 15N Superiority

Isotopes like


 and 

are located in the nucleus and do not significantly alter bond lengths or lipophilicity. Therefore,

-IS co-elutes perfectly with the analyte, ensuring identical matrix suppression.

Comparative Analysis: Cost vs. Performance

The following table summarizes the operational trade-offs. Costs are estimated based on typical custom synthesis quotes (2024 market rates).

FeatureStructural AnalogDeuterated IS (D-IS)13C / 15N Labeled IS
Cost (Catalog) Low ($50 - $200)Moderate ($500 - $1,500)High ($1,000 - $3,000)
Cost (Custom) $2k - $5k$10k - $25k$20k - $50k+
Retention Time Different (

min)
Slight Shift (

min)
Identical (

min)
Matrix Correction Poor (Extraction only)Good (Most Matrix Effects)Perfect (All Matrix Effects)
Cross-Talk Risk NoneHigh (Isotopic Impurities)Low
Stability Risk StableD/H Exchange possibleStable
Regulated Use Discouraged (Requires justification)Standard (FDA Recommended)Gold Standard

Experimental Protocol: Matrix Factor Evaluation

To determine if a Deuterated IS is sufficient or if you need to upgrade to


, you must perform a Matrix Factor (MF) Evaluation . This protocol quantifies the "correction efficiency" of your IS.
Materials
  • Lot A-F: 6 different lots of blank biological matrix (e.g., Plasma).

  • Solvent: Neat mobile phase.

  • Analyte & IS: Spiked at Low QC (LQC) and High QC (HQC) concentrations.

Workflow Steps
  • Post-Extraction Spike: Extract 6 lots of blank matrix. After extraction, spike the eluate with Analyte and IS. (This isolates the Matrix Effect from Recovery efficiency).

  • Neat Standard: Prepare the same concentration of Analyte and IS in pure solvent.

  • Analysis: Inject all samples on LC-MS/MS.

Calculation

Calculate the IS-Normalized Matrix Factor for each lot:







Acceptance Criteria (FDA/EMA M10 Guidance)
  • The CV (Coefficient of Variation) of the IS-Normalized MF across the 6 lots must be ≤ 15% .

  • Interpretation:

    • If CV < 5%: D-IS is performing perfectly.

    • If CV > 15%: The D-IS is failing to correct for matrix variability (likely due to retention time shift). Action: Switch to

      
      -IS or optimize chromatography.
      

Decision Logic: When to Spend the Money?

Use this decision tree to justify budget allocation for custom synthesis.

Diagram 2: Internal Standard Selection Strategy

SelectionStrategy Start Start: Select Internal Standard Regulated Is the assay Regulated? (GLP/GCP/Clinical) Start->Regulated Discovery Discovery / Non-Regulated Regulated->Discovery No RegulatedYes Regulated Environment Regulated->RegulatedYes Yes AnalogCheck Is a Structural Analog available? Discovery->AnalogCheck UseAnalog USE STRUCTURAL ANALOG (Cost: $) AnalogCheck->UseAnalog Yes SILAvailable Is Catalog SIL-IS Available? AnalogCheck->SILAvailable No RegulatedYes->SILAvailable BuySIL BUY CATALOG SIL-IS (Cost: $$) SILAvailable->BuySIL Yes CustomReq Custom Synthesis Required SILAvailable->CustomReq No RiskAssess Risk Assessment: Are there D/H exchange sites? Is chromatography difficult? CustomReq->RiskAssess Deuterated SYNTHESIZE DEUTERATED (Cost: $$$) RiskAssess->Deuterated Low Risk Carbon13 SYNTHESIZE 13C/15N (Cost: $$$$$) RiskAssess->Carbon13 High Risk (Unstable H or Co-elution issues)

Figure 2: Strategic decision tree for selecting internal standards based on regulatory requirements and chemical risk.

The "Hidden" Costs of Deuterated Standards

While D-IS is cheaper than


, it carries hidden technical debts that can inflate the "Cost of Quality":
  • D/H Exchange: If deuterium is placed on exchangeable moieties (e.g., Hydroxyl -OD, Amine -ND), it will exchange with protons in the mobile phase (H2O/MeOH) within minutes.

    • Result: Signal loss of the IS.

    • Fix: You must ensure D-labeling is on the carbon backbone (non-exchangeable).

  • Cross-Talk (The "Zero" Sample Failure): Synthesis of D-IS is rarely 100% pure. It often contains traces of D0 (unlabeled) material.

    • Result: The IS contributes signal to the Analyte channel, causing a high intercept on the calibration curve and failing LLOQ accuracy.

    • Rule of Thumb: The IS response in the blank must be < 20% of the LLOQ response.

References

  • FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.[4] Food and Drug Administration.[4][5][6][7] [Link]

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis. [Link][3]

  • Ye, X., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America. [Link]

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

Sources

A Researcher's Guide to the Kinetic Isotope Effect: Positional Deuteration as a Mechanistic Probe

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry, enzymology, and physical organic chemistry, the kinetic isotope effect (KIE) is an indispensable tool for elucidating reaction mechanisms. By strategically replacing a hydrogen atom with its heavier, stable isotope, deuterium, we can glean profound insights into the rate-determining steps and transition state geometries of chemical and biological transformations. This guide provides an in-depth comparison of how deuteration at different positions relative to a reaction center influences reaction kinetics, supported by the underlying theory and practical experimental considerations.

The Quantum Origin of the Kinetic Isotope Effect

At its core, the KIE is a quantum mechanical phenomenon. The difference in mass between protium (¹H) and deuterium (²H or D) leads to differences in the vibrational frequencies of their respective bonds (e.g., C-H vs. C-D)[1][2]. According to the quantum harmonic oscillator model, the zero-point energy (ZPE) of a bond, the minimum vibrational energy it possesses even at absolute zero, is proportional to its vibrational frequency[3][4].

A C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium[2][5]. This results in the C-D bond having a lower ZPE. Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction[5][6][7]. This rate difference is quantified as the ratio of the rate constants, kH/kD.

KIE_Workflow cluster_synthesis 1. Synthesis & Purification cluster_kinetics 2. Kinetic Experiments cluster_analysis 3. Data Analysis S1 Synthesize unlabeled substrate (Sub-H) S2 Synthesize deuterated substrate (Sub-D) P1 Purify and characterize (NMR, MS, >98% purity) S1->P1 S2->P1 K1 Run parallel reactions under identical conditions (temp, conc.) P1->K1 K2 Monitor reaction progress vs. time (e.g., LC-MS, GC, NMR) K1->K2 A1 Plot [Product] or ln[Reactant] vs. time for both Sub-H and Sub-D K2->A1 A2 Determine initial rates or pseudo-first-order rate constants (kH, kD) A1->A2 A3 Calculate KIE = kH / kD A2->A3

Caption: A generalized workflow for the experimental determination of KIE.

Step-by-Step Methodology for Parallel Reaction Monitoring:

  • Substrate Synthesis and Purification:

    • Synthesize both the non-deuterated (light) and deuterated (heavy) versions of the reactant.

    • Purify both substrates to the highest possible degree (>98% purity) to avoid interference from impurities affecting the kinetics.

    • Thoroughly characterize both substrates using NMR and mass spectrometry to confirm the position and extent of deuterium incorporation.

  • Reaction Setup:

    • Prepare two separate reaction vessels, one for the protiated substrate and one for the deuterated substrate.

    • Ensure all reaction conditions (temperature, solvent, catalyst concentration, substrate concentration) are rigorously identical for both reactions. Use a thermostatted reaction block or water bath to maintain a constant temperature.

    • Initiate both reactions simultaneously by adding the starting reagent or catalyst.

  • Reaction Monitoring and Quenching:

    • At predetermined time points, withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot to stop its progress. This can be achieved by rapid cooling, pH change, or addition of a quenching agent.

    • Analyze the quenched aliquots using a suitable analytical method (e.g., HPLC, GC-MS, or NMR spectroscopy) to determine the concentration of the reactant remaining or the product formed. [7]High-precision 2D NMR techniques can also be employed for accurate measurements. [8]

  • Data Analysis and KIE Calculation:

    • For each reaction (light and heavy), plot the concentration of the product formed versus time or the natural logarithm of the reactant concentration versus time.

    • From these plots, determine the initial reaction rates or the pseudo-first-order rate constants (kH and kD) by fitting the data to the appropriate rate equation.

    • The kinetic isotope effect is then calculated as the ratio of the two rate constants: KIE = kH / kD .

    • It is crucial to perform the experiment in triplicate to ensure reproducibility and to calculate the standard deviation of the KIE value.

References

  • Difference Between Primary and Secondary Kinetic Isotope Effect. (2019). Vertex AI Search.
  • What is the Difference Between Primary and Secondary Kinetic Isotope Effect. (2023). Pediaa.Com.
  • Kinetic Isotope Effect-Primary,Secondary.Normal,Inverse.pdf. (n.d.). Slideshare.
  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.
  • Kwan, E. E. (n.d.). Kine%c Isotope Effects. Harvard University.
  • de Graaf, R. A., et al. (2017). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH.
  • Kinetic Isotope Effect Lecture.key. (n.d.). University of California, Irvine.
  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Kinetic isotope effect – Knowledge and References. Taylor & Francis Online.
  • Kinetic isotope effect. (n.d.). Wikipedia.
  • Scott, D. O., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE.
  • Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group, Princeton University.
  • Kinetic Isotope Effect: Principles and its use in mechanism investig
  • Kinetic Isotope Effects. (2024). Chemistry LibreTexts.
  • The E2 Reaction and the Deuterium Isotope Effect. (2022). Chemistry LibreTexts.
  • What Is The Deuterium Kinetic Isotope Effect? (2025). Chemistry For Everyone - YouTube.
  • Bolleddula, J., & Trager, W. F. (2011). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. PubMed.
  • Li, L., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society.

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Methylpropyl-2-D1 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methylpropyl-2-D1 alcohol. As a deuterated analog of tert-butanol, its chemical properties are nearly identical, with the primary hazards being flammability and potential health effects from exposure. The substitution of deuterium for protium at the 2-position does not alter its fundamental chemical reactivity in a way that would necessitate unique personal protective equipment (PPE) beyond what is required for the non-labeled compound. However, the value of this isotopically labeled material demands meticulous handling to prevent loss and contamination.

This document is structured to provide a comprehensive, step-by-step approach to the safe handling, storage, and disposal of 2-Methylpropyl-2-D1 alcohol, grounded in established safety protocols and scientific principles.

Core Safety Principles: Understanding the Risks

2-Methylpropyl-2-D1 alcohol, like its non-deuterated counterpart, is a flammable liquid and vapor.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Inhalation of vapors can lead to respiratory tract irritation, dizziness, and drowsiness.[4][5] Direct contact with the liquid can cause skin and eye irritation.[1][6] While the deuterium isotope is non-radioactive, the principles of handling any valuable, isotopically-labeled compound apply: containment, careful handling to prevent spills, and accurate labeling are paramount.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling flammable alcohols. All personnel must be provided with and trained on the proper use of PPE.[9] The following table summarizes the recommended PPE for handling 2-Methylpropyl-2-D1 alcohol.

Body PartPPE RecommendationRationale
Eyes Safety glasses with side shields or chemical splash goggles.[10][11]Protects against splashes and vapors which can cause serious eye irritation.[2][6]
Hands Nitrile rubber gloves.[9]Provides a barrier against skin contact, which can cause irritation and dryness.[5]
Body Flame-retardant lab coat.[11]Protects against splashes and in the event of a fire.[12]
Respiratory Use in a well-ventilated area or a chemical fume hood.[11][13]Prevents the buildup of flammable and potentially harmful vapors.[4]

Experimental Workflow: From Receipt to Disposal

The following diagram and step-by-step procedures outline the complete lifecycle of handling 2-Methylpropyl-2-D1 alcohol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Receive & Inspect Receive & Inspect Prepare Work Area->Receive & Inspect Proceed when ready Store Properly Store Properly Receive & Inspect->Store Properly Dispense & Use Dispense & Use Store Properly->Dispense & Use Store Properly->Dispense & Use As needed Decontaminate Decontaminate Dispense & Use->Decontaminate After experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste End End Dispose Waste->End

Caption: Workflow for the safe handling of 2-Methylpropyl-2-D1 alcohol.

Step-by-Step Methodologies

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling the compound, thoroughly review the SDS for tert-butanol to understand its hazards, handling precautions, and emergency procedures.

  • Don Appropriate PPE: As detailed in the table above, put on all required personal protective equipment.

  • Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[11] Have spill containment materials, such as absorbent pads, readily available.[14]

2. Handling:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the label is clear and accurate.[15]

  • Proper Storage: Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][16] The storage area should be designated for flammable liquids.

  • Dispensing and Use:

    • Ground and bond containers when transferring large volumes to prevent static discharge.[5][16]

    • Use only non-sparking tools.[1]

    • Keep the container tightly closed when not in use.[5][11]

3. Cleanup and Disposal:

  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and wipe down the work area.

  • Waste Segregation:

    • Liquid Waste: Collect all waste 2-Methylpropyl-2-D1 alcohol and any solutions containing it in a clearly labeled, sealed, and appropriate hazardous waste container.[7] Do not pour down the drain.[17][18]

    • Solid Waste: Contaminated items such as gloves, absorbent pads, and empty containers should be placed in a designated solid hazardous waste container.[19]

  • Waste Disposal:

    • All waste must be disposed of as hazardous waste through your institution's environmental health and safety office.[20]

    • Label all waste containers with the chemical name and hazard information.[7][15]

Emergency Procedures

  • Spill: In case of a small spill, absorb the material with an inert absorbent, and place it in a sealed container for disposal.[16] For larger spills, evacuate the area and contact your institution's emergency response team.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use water, as it may be ineffective.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16]

    • In all cases of significant exposure, seek medical attention.[16]

Conclusion

The safe handling of 2-Methylpropyl-2-D1 alcohol is achieved by recognizing its primary hazard as a flammable alcohol and implementing standard laboratory safety practices. While its isotopic label does not confer additional radiological hazards, the inherent value of the material underscores the need for careful and precise handling. By adhering to the guidelines outlined in this document, researchers can ensure a safe laboratory environment while maintaining the integrity of their experimental work.

References

  • Fisher Scientific. (2023, September 21). Safety Data Sheet for 2-Methyl-2-propen-1-ol.
  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely.
  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE.
  • ScienceLab.com. (2002, February 5). Material Safety Data Sheet: Alcohol, Anhydrous, Completely Denatured.
  • University of Illinois. (2024, June 12). Flammable Liquids | Division of Research Safety.
  • LabChem Inc. (n.d.). Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v.
  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids.
  • DuPont. (n.d.). Personal protective solutions for Alcohol & Beverage industry applications.
  • Bartoline. (n.d.). SAFETY DATA SHEET BARTOLINE - Methylated Spirits.
  • LabX. (2025, October 28). Safety Guidelines for Working with Gamma-Emitting Isotopes.
  • VWR. (2014, June 17). Material Safety Data Sheet.
  • PPG. (2025, May 4). SAFETY DATA SHEET.
  • Weill Cornell Medicine. (n.d.). Guide to Isotope Management In Laboratories | Environmental Health and Safety.
  • Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds.
  • Reddit. (2021, July 13). Paranoid: Denatured alcohol (or other solvent) safe clean up and disposal?.
  • Thompson Rivers University. (n.d.). Working with Radioisotopes.
  • Oreate AI Blog. (2026, January 8). Navigating the Safe Disposal of Ethyl Alcohol: A Practical Guide.
  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from Cornell University Environmental Health and Safety.
  • Royal Society of Chemistry. (2022).
  • Lab Manager. (2024, December 31). The Dos and Don'ts of Chemical Labeling in the Laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.